Eravacycline dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSSTYDNTVAEU-RZVFYPHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027691 | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334714-66-7 | |
| Record name | Eravacycline dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eravacycline Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An in-depth whitepaper for researchers, scientists, and drug development professionals.
Published: November 7, 2025
Executive Summary
Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic, represents a significant advancement in the fight against multidrug-resistant (MDR) bacterial infections. Developed by Tetraphase Pharmaceuticals, building upon foundational research from Harvard University, eravacycline overcomes common tetracycline resistance mechanisms, demonstrating potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the discovery, a detailed, step-by-step synthesis pathway, its mechanism of action, and a summary of key quantitative data from preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.
Discovery and Development
Eravacycline emerged from a research program focused on creating novel tetracycline analogs with improved potency and a broader spectrum of activity, particularly against resistant bacterial strains. The discovery is rooted in the pioneering work of Professor Andrew Myers and his laboratory at Harvard University, who developed a highly convergent and flexible synthetic route to the tetracycline core. This synthetic platform allowed for the systematic modification of the tetracycline scaffold, a feat not readily achievable through semi-synthetic methods from natural tetracyclines.
Tetraphase Pharmaceuticals further developed and optimized this synthetic strategy, leading to the identification of eravacycline (formerly TP-434) as a lead candidate. Eravacycline's key structural feature is the presence of a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position of the tetracycline D-ring. These modifications are crucial for its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[1] The U.S. Food and Drug Administration (FDA) approved eravacycline, marketed as Xerava®, on August 27, 2018, for the treatment of complicated intra-abdominal infections (cIAI).[2]
Synthesis Pathway
The total synthesis of eravacycline is a convergent process that involves the preparation of two key fragments: a highly functionalized "left-hand piece" (LHP) and a chiral cyclohexenone building block (the "right-hand piece"). These two fragments are then coupled using a pivotal Michael-Dieckmann cyclization reaction to construct the tetracycline core.
Synthesis of the Left-Hand Piece (LHP)
The LHP is synthesized from commercially available 4-fluoro-3-methylphenol in a six-step sequence. The detailed experimental protocol is as follows:
Step 1: Bromination 4-fluoro-3-methylphenol is first brominated to introduce a bromine atom at the ortho position to the hydroxyl group.
-
Reagents: 4-fluoro-3-methylphenol, N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile
-
Conditions: Room temperature
Step 2: Benzyl Protection The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Reagents: Brominated intermediate, Benzyl bromide, Potassium carbonate
-
Solvent: Acetone
-
Conditions: Reflux
Step 3: Nitration The aromatic ring is nitrated to introduce a nitro group, which will later be reduced to an amine.
-
Reagents: Benzyl-protected intermediate, Nitric acid, Sulfuric acid
-
Solvent: Dichloromethane
-
Conditions: 0 °C to room temperature
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reduction method.
-
Reagents: Nitrated intermediate, Iron powder, Ammonium chloride
-
Solvent: Ethanol/Water
-
Conditions: Reflux
Step 5: Dibenzylation of the Amine The resulting aniline is protected with two benzyl groups.
-
Reagents: Aniline intermediate, Benzyl bromide, Sodium hydride
-
Solvent: Tetrahydrofuran (THF)
-
Conditions: 0 °C to room temperature
Step 6: Palladium-Catalyzed Phenyl Carboxylation The final step in the LHP synthesis is a palladium-catalyzed carbonylation to introduce a phenyl ester group, which is crucial for the subsequent Dieckmann cyclization.
-
Reagents: Dibenzylated intermediate, Phenyl chloroformate, Palladium(II) acetate, a suitable phosphine ligand
-
Solvent: Toluene
-
Conditions: Elevated temperature
Michael-Dieckmann Cyclization and Core Assembly
The key bond-forming step in the synthesis of eravacycline is the tandem Michael addition-Dieckmann cyclization.
-
Protocol: The LHP is deprotonated at the benzylic position using a strong base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) in THF. The resulting anion is then added to the chiral cyclohexenone building block in a Michael fashion. The reaction mixture is slowly warmed, allowing for an intramolecular Dieckmann condensation to occur, which forms the tetracycline C-ring and yields the protected pentacyclic core of eravacycline.[3]
Final Deprotection and Acylation
The final steps of the synthesis involve the removal of the protecting groups and the introduction of the C9 side chain.
-
Global Deprotection: A significant innovation in the eravacycline synthesis is a one-pot global deprotection step.[4][5][6] This is typically achieved using a strong acid, such as hydrofluoric acid (HF) or boron tribromide (BBr3), which cleaves the benzyl ethers and other protecting groups, and also facilitates the opening of an isoxazole ring that is part of the right-hand piece.
-
Acylation: The deprotected amino group at the C9 position is then acylated with 2-(pyrrolidin-1-yl)acetyl chloride to install the final side chain, yielding eravacycline free base.
-
Salt Formation: The final active pharmaceutical ingredient, this compound, is obtained by treating the free base with hydrochloric acid.[7]
Mechanism of Action
Eravacycline, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][8][9] The drug binds to the 30S ribosomal subunit, a key component of the bacterial ribosome. This binding physically blocks the attachment of aminoacyl-tRNA (tRNA carrying an amino acid) to the acceptor (A) site on the mRNA-ribosome complex.[9][10] By preventing the incorporation of new amino acids into the growing polypeptide chain, eravacycline effectively halts protein synthesis, leading to a bacteriostatic effect against most susceptible organisms.[4][8] However, against certain bacterial strains, such as some isolates of Escherichia coli and Klebsiella pneumoniae, eravacycline has demonstrated in vitro bactericidal activity.[4][8]
A critical advantage of eravacycline is its ability to overcome the two main mechanisms of tetracycline resistance:
-
Efflux Pumps: These are membrane proteins that actively pump tetracyclines out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. The structural modifications in eravacycline, particularly the C9 side chain, are thought to make it a poor substrate for these pumps.[9]
-
Ribosomal Protection Proteins: These proteins bind to the ribosome and dislodge tetracycline from its binding site. Eravacycline's unique substitutions on the D-ring enhance its binding affinity to the ribosome, making it more difficult for these protective proteins to displace it.[1]
Quantitative Data
In Vitro Activity
Eravacycline has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates. The following table summarizes the minimum inhibitory concentration (MIC) values for eravacycline and a comparator, tigecycline, against selected carbapenem-resistant organisms.
| Organism | Eravacycline MIC50 (mg/L) | Eravacycline MIC90 (mg/L) | Tigecycline MIC50 (mg/L) | Tigecycline MIC90 (mg/L) |
| Carbapenem-resistant E. coli (CRE) | 0.25 | 0.5 | 0.25 | 0.5 |
| Carbapenem-resistant K. pneumoniae (CRKP) | 0.5 | 2 | 1 | 2 |
| Carbapenem-resistant A. baumannii (CRAB) | 1 | 4 | 2 | 8 |
| Carbapenem-resistant E. cloacae complex (CREC) | 1 | 4 | 0.5 | 4 |
| Data sourced from a study on carbapenem-resistant Gram-negative isolates in China.[9] |
Pharmacokinetic Properties
Pharmacokinetic studies in healthy adults have characterized the profile of intravenously administered eravacycline.
| Parameter | Value (following 1 mg/kg q12h) |
| Cmax (Maximum Plasma Concentration) | ~1,100 ng/mL[3] |
| AUC0–12 (Area Under the Curve) | 4.42 µg·h/mL[11] |
| t1/2 (Elimination Half-life) | ~20 hours[8] |
| Vss (Volume of Distribution at Steady State) | ~321 L[8] |
| Protein Binding | 79% to 90%[8] |
Clinical Efficacy and Safety
The efficacy and safety of eravacycline for the treatment of complicated intra-abdominal infections (cIAI) were established in two pivotal Phase 3 clinical trials, IGNITE1 and IGNITE4.[12][13]
Table 3: Clinical Cure Rates in IGNITE1 and IGNITE4 (Microbiological Intent-to-Treat Population at Test-of-Cure)
| Trial | Eravacycline (1 mg/kg q12h) | Comparator | Comparator Dose |
| IGNITE1 | 86.8% | Ertapenem | 1 g q24h |
| IGNITE4 | 90.8%[10][12] | Meropenem | 1 g q8h |
Table 4: Common Adverse Events in Pooled IGNITE1 and IGNITE4 Data
| Adverse Event | Eravacycline (%) | Comparators (Ertapenem/Meropenem) (%) |
| Nausea | <5%[10][12] | Not specified |
| Vomiting | <4%[10][12] | Not specified |
| Diarrhea | <3%[10][12] | Not specified |
| Infusion site reactions | Not specified | Not specified |
Discontinuation rates due to adverse events were low and similar between eravacycline and the carbapenem comparators.[14]
Conclusion
This compound is a testament to the power of synthetic chemistry in overcoming the challenges of antibiotic resistance. Its novel, fully synthetic origin allowed for the rational design of a molecule capable of evading established tetracycline resistance mechanisms. The robust and convergent synthesis pathway provides a reliable means of production. With its potent broad-spectrum activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety, eravacycline represents a valuable addition to the armamentarium for treating serious and life-threatening bacterial infections. This technical guide serves as a foundational resource for the scientific community to further explore and build upon the knowledge surrounding this important therapeutic agent.
References
- 1. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]
- 3. Mass Balance and Drug Interaction Potential of Intravenous Eravacycline Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, Double-Blind, Placebo-Controlled Studies of the Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eravacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Divergent Route to Eravacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eravacycline Is Active against Bacterial Isolates Expressing the Polymyxin Resistance Gene mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I, Open-Label, Safety and Pharmacokinetic Study To Assess Bronchopulmonary Disposition of Intravenous Eravacycline in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contagionlive.com [contagionlive.com]
- 14. researchgate.net [researchgate.net]
Eravacycline Dihydrochloride: A Technical Deep Dive into its Interaction with the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eravacycline, a novel synthetic fluorocycline, represents a significant advancement in the tetracycline class of antibiotics. Its potent, broad-spectrum activity, particularly against multidrug-resistant (MDR) pathogens, is attributed to its unique structural modifications that enhance its binding to the bacterial 30S ribosomal subunit and overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth analysis of the molecular interactions between eravacycline dihydrochloride and its target, the 30S ribosomal subunit. It consolidates quantitative data on its efficacy, details key experimental methodologies for its study, and visualizes its mechanism of action and pathways of resistance.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like other tetracyclines, eravacycline's primary mechanism of action is the disruption of bacterial protein synthesis.[1] It achieves this by binding to the 30S ribosomal subunit, a critical component of the bacterial translation machinery. This binding physically obstructs the A-site of the ribosome, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[1][2] Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth and replication.[1]
Eravacycline's chemical structure, featuring a fluorine atom at the C7 position and a pyrrolidinoacetamido group at the C9 position of the D-ring, distinguishes it from previous generations of tetracyclines.[3] These modifications are crucial for its enhanced antimicrobial profile, as they increase its binding affinity for the ribosome and provide steric hindrance against ribosomal protection proteins, a common mechanism of tetracycline resistance.[2]
The 30S Ribosomal Subunit Binding Site
High-resolution structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of eravacycline on the 30S ribosomal subunit of Acinetobacter baumannii.[2][4] The binding is primarily mediated by electrostatic interactions with the 16S rRNA.
The key nucleotides involved in stabilizing the eravacycline molecule within the 30S subunit include r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[2] The binding of eravacycline is further coordinated by the presence of two magnesium ions.[2] This binding site overlaps with that of other tetracyclines, such as tigecycline.[2]
Diagram: Eravacycline's Mechanism of Action
The following diagram illustrates the inhibitory effect of eravacycline on bacterial protein synthesis.
Caption: Eravacycline binds to the A-site of the 30S ribosomal subunit, preventing aminoacyl-tRNA entry and halting protein synthesis.
Quantitative Data
The efficacy of eravacycline can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and in vitro translation inhibition (IC50).
Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Eravacycline has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (all) | 0.06 | 0.12 | [5] |
| Enterococcus faecalis | 0.06 | 0.06 | [5] |
| Enterococcus faecium | 0.06 | 0.06 | [5] |
| Streptococcus pneumoniae | ≤0.06 | ≤0.06 | [5] |
| Escherichia coli | 0.25 | 0.5 | [6] |
| Klebsiella pneumoniae | 0.5 | 2 | [6] |
| Acinetobacter baumannii | 0.5 | 2 | [6] |
| Bacteroides fragilis group | 1 | 1 | [7] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Ribosomal Binding Affinity and In Vitro Translation Inhibition
Similarly, specific IC50 values for eravacycline in cell-free translation assays were not found in the reviewed literature. However, it has been shown to inhibit protein translation at fourfold lower concentrations than tetracycline.[1]
Resistance Mechanisms
Bacterial resistance to eravacycline, though less common than with older tetracyclines, can emerge through several mechanisms.
-
Target Site Modification: Mutations in the 16S rRNA or ribosomal proteins (such as S10) within the 30S subunit can reduce the binding affinity of eravacycline, leading to decreased susceptibility.[7][8][9][10]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport eravacycline out of the bacterial cell, lowering its intracellular concentration and reducing its efficacy.[7]
Diagram: Eravacycline Resistance Pathways
The following diagram outlines the primary mechanisms of bacterial resistance to eravacycline.
Caption: Resistance to eravacycline can occur through target site mutations in the 30S ribosome or via active efflux of the drug from the bacterial cell.
Experimental Protocols
The study of eravacycline's interaction with the 30S ribosomal subunit employs a variety of sophisticated biochemical and biophysical techniques.
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Eravacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the eravacycline stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted eravacycline with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.
Ribosome Binding Affinity Determination (General Protocol)
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes that occur upon the binding of a ligand (eravacycline) to a macromolecule (30S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation:
-
Purify the 30S ribosomal subunits from the target bacterial species.
-
Prepare a solution of this compound.
-
Both the 30S subunits and eravacycline must be in the same, extensively dialyzed buffer to minimize heats of dilution. The buffer should be degassed prior to use.
-
-
ITC Experiment Setup:
-
Load the purified 30S ribosomal subunits into the sample cell of the calorimeter.
-
Load the eravacycline solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the eravacycline solution into the sample cell containing the 30S subunits.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of eravacycline to 30S subunits.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, n, ΔH, and ΔS.
-
In Vitro Translation Inhibition Assay
Cell-Free Transcription-Translation (TX-TL) System:
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.
-
Assay Setup:
-
Prepare a reaction mixture containing a bacterial cell-free extract (e.g., from E. coli), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Add varying concentrations of eravacycline to the reaction mixtures.
-
-
Incubation: Incubate the reactions at 37°C for a set period to allow for transcription and translation to occur.
-
Detection of Reporter Protein:
-
If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Plot the reporter signal (luminescence or fluorescence) as a function of the eravacycline concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of eravacycline required to inhibit 50% of the reporter protein synthesis.
-
Diagram: Experimental Workflow for Ribosome Binding and Inhibition Analysis
The following diagram outlines a typical workflow for characterizing the interaction of eravacycline with the bacterial ribosome.
Caption: A workflow for investigating eravacycline's interaction with the 30S ribosomal subunit, from initial efficacy testing to detailed structural and biophysical characterization.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, targeting the 30S ribosomal subunit with high affinity. Its unique structural features enable it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. The detailed understanding of its binding site and mechanism of action, facilitated by advanced techniques such as cryo-electron microscopy and isothermal titration calorimetry, provides a solid foundation for the rational design of future antibiotics targeting the bacterial ribosome. Continued surveillance of resistance mechanisms and further quantitative characterization of its interaction with the ribosome will be crucial for optimizing its clinical use and preserving its efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Eravacycline, a Novel Fluorocycline Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eravacycline susceptibility was impacted by genetic mutation of 30S ribosome subunits, and branched-chain amino acid transport system II carrier protein, Na/Pi cotransporter family protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity and adaptation strategies of eravacycline in clinical Enterococcus faecium isolates from China - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Symphony of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorocycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate relationship between the chemical structure of fluorocycline antibiotics and their potent antibacterial activity. By examining key structural modifications and their impact on efficacy, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of novel anti-infective agents. The core of this analysis focuses on the fluorocycline class, exemplified by the clinically significant agent eravacycline and its predecessor, TP-434, highlighting how targeted chemical alterations have led to a new generation of tetracyclines capable of overcoming prevalent resistance mechanisms.
Introduction: The Rise of Fluorocyclines
The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for decades. However, their efficacy has been significantly compromised by the emergence and spread of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. The development of fluorocyclines represents a triumphant return to this scaffold, breathing new life into a trusted class of antibiotics. These fully synthetic analogs, born from a total synthesis approach, incorporate key structural features designed to evade these resistance mechanisms and exhibit broad-spectrum, potent activity against a wide array of clinically important pathogens.[1][2]
The defining characteristics of fluorocyclines are the substitutions on the D-ring of the tetracycline core, specifically a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position.[2] These modifications are central to their enhanced antibacterial profile and form the basis of the structure-activity relationship (SAR) explored in this guide.
Mechanism of Action: A Reinforced Attack on the Ribosome
Like their predecessors, fluorocyclines exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA in the A-site of the ribosome.[3] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect against many common pathogens.[4]
The structural modifications of fluorocyclines, particularly the C-9 side chain, are crucial for their ability to overcome resistance. The bulky and strategically positioned pyrrolidinoacetamido group is thought to create steric hindrance that interferes with the action of ribosomal protection proteins, such as Tet(M).[5] Furthermore, while some efflux pumps like Tet(A) may still recognize fluorocyclines to a limited extent, the overall impact on their minimum inhibitory concentrations (MICs) is significantly less pronounced compared to older tetracyclines.[5]
Cryo-electron microscopy studies of eravacycline bound to the Acinetobacter baumannii ribosome have provided a high-resolution view of this interaction. These studies confirm that eravacycline binds to the 30S subunit and reveal that the interaction is primarily governed by electrostatic forces.[3][6][7] This detailed structural understanding is invaluable for the rational design of future antibiotics targeting the bacterial ribosome.
Quantitative Data Presentation: A Comparative Analysis of In Vitro Activity
The potency of fluorocycline antibiotics is best illustrated through a comparative analysis of their Minimum Inhibitory Concentration (MIC) values against a diverse panel of bacterial isolates. The following tables summarize the in vitro activity of eravacycline and TP-434 against key Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains. All MIC values are presented in µg/mL.
Table 1: In Vitro Activity of Eravacycline against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (all) | 2158 | 0.12 | 0.12 |
| Methicillin-resistant S. aureus (MRSA) | 35 | 0.12 | 1 |
| Staphylococcus epidermidis | 1143 | - | 0.25 |
| Staphylococcus haemolyticus | 423 | - | 0.25 |
| Enterococcus faecalis (all) | 1876 | 0.06 | 2 |
| Vancomycin-resistant E. faecalis (VRE) | - | - | - |
| Enterococcus faecium (all) | 1724 | - | 2 |
| Vancomycin-resistant E. faecium (VRE) | 2 | 0.03 | 0.06 |
| Streptococcus pneumoniae | 415 | - | 0.008 |
| Streptococcus anginosus group | 273 | - | 0.015 |
Data compiled from multiple sources.[4][8][9][10]
Table 2: In Vitro Activity of Eravacycline against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Escherichia coli | 12436 (Enterobacteriaceae) | - | 0.5 |
| Carbapenem-resistant E. coli (CRE) | 17 | 0.25 | 8 |
| Klebsiella pneumoniae | 136 | 0.5 | 2 |
| Carbapenem-resistant K. pneumoniae (CRKP) | 35 | 2 | 4 |
| Acinetobacter baumannii | 1893 | 0.5 | 1 |
| Carbapenem-resistant A. baumannii (CRAB) | 30 | 1 | 2 |
| Stenotrophomonas maltophilia | 356 | - | 2 |
Data compiled from multiple sources.[4][8][9][10]
Table 3: In Vitro Activity of TP-434 (Eravacycline) against E. coli with Specific Resistance Mechanisms
| Resistance Gene | MIC (µg/mL) | Fold Increase vs. Control |
| lacZ (Control) | 0.063 | - |
| tet(M) | 0.063 | 1 |
| tet(K) | 0.063 | 1 |
| tet(B) | 0.063 | 1 |
| tet(A) | 0.25 | 4 |
| tet(X) | 4 | 64 |
Data from a representative assay.[5]
Experimental Protocols: Methodologies for Evaluation
The evaluation of novel antibiotics like fluorocyclines relies on a standardized set of in vitro and in vivo experimental protocols. This section details the methodologies for two key assays cited in the development and characterization of these compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized in vitro susceptibility testing method used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium. The protocol is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Fluorocycline antibiotic stock solution
-
Positive control (growth control, no antibiotic)
-
Negative control (sterility control, no bacteria)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the fluorocycline antibiotic is prepared in CAMHB directly in the wells of the 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, except for the sterility control, is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a widely used in vivo model to assess the efficacy of antimicrobial agents in a setting of immunosuppression, which mimics certain clinical scenarios.[13][14]
Materials:
-
Female ICR (CD-1) mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial inoculum of the test strain
-
Fluorocycline antibiotic for treatment
-
Sterile phosphate-buffered saline (PBS)
-
Trypticase soy agar plates with 5% sheep's blood
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[13]
-
Infection: On the day of the experiment, mice are anesthetized and infected via intramuscular injection of a standardized bacterial inoculum (e.g., 0.1 mL of 10⁷ CFU/mL Staphylococcus aureus) into the right thigh muscle.[13]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the fluorocycline antibiotic is initiated. The drug can be administered via various routes (e.g., intravenously, subcutaneously) and at different dosing regimens. A control group receives a vehicle control.[13]
-
Euthanasia and Tissue Harvest: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed.[13]
-
Bacterial Load Determination: The excised thigh is homogenized in sterile PBS. Serial dilutions of the homogenate are plated onto agar plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the thigh tissue. Efficacy is measured by the reduction in CFU in treated animals compared to the control group.[13]
The Core of Potency: A Deep Dive into Fluorocycline SAR
The enhanced antibacterial profile of fluorocyclines is a direct result of strategic modifications to the tetracycline scaffold. The following discussion elucidates the key structural features and their contribution to the overall activity.
The C-7 Fluorine: A Subtle but Significant Contributor
The introduction of a fluorine atom at the C-7 position of the D-ring is a hallmark of the fluorocycline class. While the C-7 position has been a site for modification in previous tetracyclines (e.g., the dimethylamino group in minocycline), the fluorine substitution offers several advantages. It is believed to enhance the overall potency and contribute to the favorable pharmacokinetic properties of these compounds.[2][9]
The C-9 Side Chain: The Key to Overcoming Resistance
The most significant innovation in the design of fluorocyclines is the introduction of a pyrrolidinoacetamido group at the C-9 position.[2] This bulky side chain is instrumental in the ability of these antibiotics to evade the two major mechanisms of tetracycline resistance:
-
Overcoming Ribosomal Protection: The C-9 modification provides a steric impediment to the binding of ribosomal protection proteins, such as Tet(M), which would otherwise dislodge the antibiotic from its ribosomal binding site.[5]
-
Reduced Susceptibility to Efflux: While not completely immune, fluorocyclines are poorer substrates for many tetracycline-specific efflux pumps compared to their predecessors. The C-9 side chain likely plays a role in this reduced recognition and transport out of the bacterial cell.[5]
The optimization of the C-9 side chain has been a major focus of medicinal chemistry efforts, leading to the identification of compounds with both potent antibacterial activity and favorable oral bioavailability.[15]
Conclusion: A Bright Future for a Classic Scaffold
The fluorocycline class of antibiotics, exemplified by eravacycline, is a testament to the power of medicinal chemistry to rejuvenate and enhance established antibiotic scaffolds. Through a deep understanding of the structure-activity relationships and the mechanisms of bacterial resistance, researchers have successfully engineered a new generation of tetracyclines with potent, broad-spectrum activity against some of the most challenging multidrug-resistant pathogens. The insights gained from the SAR of fluorocyclines will undoubtedly fuel the continued development of novel anti-infective agents, offering hope in the ongoing battle against antibiotic resistance. The detailed quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of life-saving antibiotics.
References
- 1. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target- and Resistance-Based Mechanistic Studies with TP-434, a Novel Fluorocycline Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. pubs.acs.org [pubs.acs.org]
Eravacycline Dihydrochloride vs. Traditional Tetracyclines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eravacycline, a novel synthetic fluorocycline, represents a significant advancement in the tetracycline class of antibiotics. Developed to combat the growing threat of multidrug-resistant (MDR) pathogens, eravacycline exhibits a broad spectrum of activity and overcomes common tetracycline resistance mechanisms. This technical guide provides an in-depth comparison of eravacycline dihydrochloride with traditional tetracyclines, focusing on its mechanism of action, antimicrobial spectrum, resistance profile, clinical efficacy, and the experimental protocols used for its evaluation.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new antimicrobial agents.[1] Eravacycline, a fluorocycline antibiotic approved by the FDA in 2018 for complicated intra-abdominal infections (cIAIs), has emerged as a promising therapeutic option.[2][3][4][5] Unlike traditional tetracyclines, eravacycline's unique structural modifications enable it to maintain activity against a wide array of Gram-positive and Gram-negative bacteria, including those harboring resistance to older tetracycline-class drugs.[1][6][7]
Mechanism of Action: Overcoming Resistance
Like its predecessors, eravacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex and thereby halting the elongation of the peptide chain.[8][9] However, key structural modifications, specifically substitutions at the C7 and C9 positions of the D-ring, give eravacycline a significant advantage.[6][7] These modifications enhance its binding affinity to the bacterial ribosome and, crucially, allow it to circumvent the two primary mechanisms of tetracycline resistance:
-
Efflux Pumps: Eravacycline is a poor substrate for the efflux pumps that bacteria use to expel traditional tetracyclines from the cell, thus maintaining effective intracellular concentrations.[1][8]
-
Ribosomal Protection Proteins (RPPs): Eravacycline's strong binding to the ribosome allows it to remain effective even in the presence of RPPs, which typically dislodge older tetracyclines from their target.[8]
Eravacycline has demonstrated a tenfold higher affinity for ribosomal binding compared to tetracycline in vitro.[6]
Antimicrobial Spectrum: A Broader Reach
Eravacycline exhibits a broad spectrum of in vitro activity against a wide range of clinically significant pathogens.[10] This includes Gram-positive bacteria, Gram-negative bacteria, and anaerobic organisms. Notably, it is effective against many multidrug-resistant (MDR) strains that are resistant to other antibiotic classes.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of eravacycline and comparator tetracyclines against various bacterial isolates. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Eravacycline and Comparators against Enterobacterales
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Enterobacterales | Eravacycline | 0.25 | - |
| Tigecycline | 0.5 | - | |
| Escherichia coli | Eravacycline | - | - |
| Tigecycline | - | - | |
| Klebsiella pneumoniae | Eravacycline | - | - |
| Tigecycline | - | - |
Data extracted from a study on multidrug-resistant Gram-negative clinical isolates.[11]
Table 2: In Vitro Activity of Eravacycline and Comparators against Acinetobacter spp.
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Acinetobacter spp. | Eravacycline | 0.25 | - |
| Tigecycline | 0.5 | - |
Data extracted from a study on multidrug-resistant Gram-negative clinical isolates.[11]
Table 3: In Vitro Activity of Eravacycline and Comparators against Staphylococcus aureus
| Organism | Antibiotic | MIC50 (μg/ml) | MIC90 (μg/ml) |
| S. aureus (1,017 isolates) | Eravacycline | 0.12 | 0.25 |
| Omadacycline | 0.5 | 1 | |
| Tigecycline | 0.12 | 0.25 |
Data from a study investigating new generation tetracyclines against clinical S. aureus isolates.[12]
Clinical Efficacy: Performance in Clinical Trials
Eravacycline has demonstrated non-inferiority to other broad-spectrum antibiotics in phase 3 clinical trials for the treatment of complicated intra-abdominal infections (cIAIs).
Table 4: Clinical Cure Rates in cIAI Trials
| Trial | Treatment Arm | Comparator Arm | Population | Clinical Cure Rate (Eravacycline) | Clinical Cure Rate (Comparator) |
| IGNITE 1 | Eravacycline | Ertapenem | Microbiological Intent-to-Treat | 86.8% | 87.6% |
| IGNITE 4 | Eravacycline | Meropenem | Microbiological Intent-to-Treat | 90.8% | 91.2% |
Data from the IGNITE 1 and IGNITE 4 clinical trials.[3][13][14]
A meta-analysis of three randomized controlled trials found no significant difference in clinical response or all-cause mortality between eravacycline and carbapenems for cIAIs.[15] However, eravacycline was associated with a higher incidence of nausea and vomiting.[15]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of eravacycline is determined using standardized susceptibility testing methods.
-
Broth Microdilution (BMD): This is the gold-standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]
-
Methodology:
-
Prepare serial twofold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CA-MHB).
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
-
Gradient Diffusion Strip Method (E-test): This method provides a quantitative MIC value and is commonly used in clinical microbiology laboratories.[11][16]
-
Methodology:
-
A standardized bacterial suspension is swabbed onto an agar plate.
-
A plastic strip impregnated with a predefined gradient of eravacycline is placed on the agar surface.
-
After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
-
-
Animal Models of Infection
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics.
-
Murine Septicemia Model:
-
Objective: To determine the protective dose (PD50) of eravacycline.
-
Methodology:
-
Mice are infected with a lethal dose of a bacterial pathogen.
-
Eravacycline is administered intravenously (i.v.) at various doses.
-
The PD50, the dose that protects 50% of the animals from death, is calculated. Eravacycline has shown PD50 values of ≤1 mg/kg against Staphylococcus aureus and 1.2 to 4.4 mg/kg against Escherichia coli.[18][19]
-
-
-
Neutropenic Murine Thigh Infection Model:
-
Objective: To assess the bactericidal activity of eravacycline in a localized infection.
-
Methodology:
-
Mice are rendered neutropenic to mimic an immunocompromised state.
-
The thigh muscles are inoculated with a known quantity of bacteria.
-
Eravacycline is administered at different dosing regimens.
-
The reduction in bacterial colony-forming units (CFU) in the thigh tissue is measured over time. In this model, eravacycline produced a 2-log10 reduction in CFU for S. aureus and S. pyogenes at single i.v. doses ranging from 0.2 to 9.5 mg/kg.[18][19]
-
-
-
Neutropenic Murine Lung Infection Model:
-
Objective: To evaluate efficacy in a respiratory tract infection model.
-
Methodology:
-
Clinical Trial Design for Complicated Intra-Abdominal Infections (cIAI)
The IGNITE clinical trial program evaluated the efficacy and safety of eravacycline for cIAI.
-
Study Design: Phase 3, randomized, double-blind, multicenter studies.[13][20][21]
-
Patient Population: Adult hospitalized patients with cIAI requiring surgical or percutaneous intervention.[13]
-
Interventions:
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (25-31 days after the first dose).[13][14]
-
Outcome Assessment:
Conclusion
This compound represents a valuable addition to the antimicrobial armamentarium, particularly in the era of rising antibiotic resistance. Its enhanced mechanism of action allows it to overcome common tetracycline resistance pathways, resulting in a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens. Clinical trials have established its efficacy and safety for the treatment of complicated intra-abdominal infections. For researchers and drug development professionals, eravacycline serves as a successful example of rational drug design to combat antibiotic resistance. Continued surveillance of its activity and exploration of its utility in other infectious diseases are warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. jwatch.org [jwatch.org]
- 3. contagionlive.com [contagionlive.com]
- 4. drugs.com [drugs.com]
- 5. accp1.org [accp1.org]
- 6. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Eravacycline: a comprehensive review of in vitro activity, clinical efficacy, and real-world applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eravacycline: evaluation of susceptibility testing methods and activity against multidrug-resistant Enterobacterales and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 13. Assessing the Efficacy and Safety of Eravacycline vs Ertapenem in Complicated Intra-abdominal Infections in the Investigating Gram-Negative Infections Treated With Eravacycline (IGNITE 1) Trial: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of eravacycline: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eravacycline Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Development of Resistance to Eravacycline Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eravacycline dihydrochloride is a synthetic fluorocycline antibiotic, a new-generation tetracycline designed to overcome common tetracycline resistance mechanisms. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains. However, as with all antimicrobial agents, the emergence of resistance is a significant concern. This technical guide provides an in-depth overview of the known mechanisms of resistance to eravacycline, detailed experimental protocols for studying this phenomenon, and a summary of quantitative data on resistance development.
Mechanisms of Resistance
The development of resistance to eravacycline is a multifactorial process primarily driven by the overexpression of efflux pumps and mutations in regulatory genes. Unlike older tetracyclines, eravacycline is a poor substrate for the classic Tet(A-E) efflux pumps and is not affected by ribosomal protection proteins. However, resistance can emerge through other pathways.
Efflux Pump Overexpression
The most prominent mechanism of acquired resistance to eravacycline is the upregulation of endogenous multidrug resistance efflux pumps. These pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.
-
In Klebsiella pneumoniae : The AcrAB-TolC efflux pump is a major contributor to eravacycline resistance. Overexpression of this pump is often linked to mutations in regulatory genes such as ramR, which represses the transcriptional activator ramA. Mutations in ramR lead to increased expression of ramA, which in turn upregulates the acrAB operon.[1][2][3]
-
In Acinetobacter baumannii : The AdeABC efflux pump plays a crucial role in eravacycline resistance. Upregulation of the adeABC operon is frequently caused by mutations in the two-component regulatory system AdeRS. Specifically, mutations in the sensor kinase gene adeS can lead to constitutive activation of the response regulator AdeR, resulting in high-level expression of the AdeABC pump.[4][5][6]
Genetic Mutations
Mutations in specific genes, particularly those involved in global stress responses and regulation of membrane protein expression, have been identified as key drivers of eravacycline resistance.
-
lon Protease Mutations in Klebsiella pneumoniae : Mutations in the gene encoding the Lon protease have been shown to confer resistance to eravacycline.[7][8] Lon protease is an ATP-dependent protease involved in the degradation of misfolded proteins and key regulatory proteins, including transcriptional activators of efflux pumps like MarA and SoxS.[9][10] Inactivation of Lon can lead to the stabilization of these activators, resulting in the upregulation of efflux pumps such as AcrAB-TolC.[7][9]
-
adeS Mutations in Acinetobacter baumannii : Deletion mutations or insertional inactivation (e.g., by ISAba1) in the adeS gene are a common mechanism leading to the overexpression of the AdeABC efflux pump and subsequent eravacycline resistance.[4][5]
-
Ribosomal Mutations in Staphylococcus aureus : While eravacycline is designed to evade ribosomal protection proteins, mutations in the 30S ribosomal protein S10 have been frequently observed in eravacycline-resistant S. aureus isolates.[11]
Heteroresistance
Heteroresistance, a phenomenon where a subpopulation of a seemingly susceptible bacterial culture exhibits resistance to an antibiotic, has been observed with eravacycline. This can complicate susceptibility testing and clinical outcomes. In A. baumannii, heteroresistance to eravacycline has been linked to the emergence of subpopulations with increased expression of the AdeABC efflux pump.[5]
Quantitative Data on Eravacycline Resistance
The development of resistance to eravacycline is characterized by a significant increase in the minimum inhibitory concentration (MIC) of the drug.
Table 1: MIC Distribution of Eravacycline against Klebsiella pneumoniae Isolates
| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| All Isolates (n=211) | 0.5 | 2 | 0.06 - 8 | [12][13] |
| Carbapenem-Resistant (CRKP, n=183) | 0.5 | 2 | 0.06 - 8 | [12] |
| Carbapenem-Susceptible (CSKP, n=28) | 0.25 | 0.5 | 0.06 - 0.5 | [12][14] |
| Eravacycline-Resistant CRKP (n=30) | - | - | 64 - 256 | [12] |
Table 2: MIC Distribution of Eravacycline against Acinetobacter baumannii Isolates
| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| All Isolates (n=158) | 0.5 | 1 | ≤0.03 - 4 | [15][16] |
| Carbapenem-Resistant (CRAB) | 1 | 4 | 0.03 - 4 | [14] |
| Tigecycline-Resistant | 1 | 2 | - | [16] |
Table 3: Fold Change in MIC for In Vitro Evolved Eravacycline-Resistant Mutants
| Bacterial Species | Parental Strain MIC (mg/L) | Resistant Mutant MIC (mg/L) | Fold Increase in MIC | Reference |
| Klebsiella pneumoniae | 2 | 64 | 32 | [8] |
| Acinetobacter baumannii | 0.25 | 16 | 64 | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Method: Broth Microdilution (BMD)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
-
Prepare serial two-fold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The typical concentration range for testing is 0.015 to 32 mg/L.[17]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) grown on non-selective agar.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.
In Vitro Induction of Resistance
Method: Serial Passage in the Presence of Sub-inhibitory Concentrations of Eravacycline
Protocol:
-
Determine the baseline MIC of eravacycline for the bacterial isolate using the BMD method described above.
-
Inoculate a tube of CAMHB containing eravacycline at a concentration of 0.5x the initial MIC with the bacterial isolate.
-
Incubate the tube at 35°C ± 2°C for 24 hours with shaking.
-
After incubation, determine the MIC of the passaged culture.
-
Inoculate a fresh tube of CAMHB containing eravacycline at 0.5x the new MIC with an aliquot from the previous day's culture.
-
Repeat this process for a predetermined number of days or until a significant increase in MIC is observed (e.g., ≥4-fold).
-
To ensure the stability of the resistance, passage the resistant mutant in antibiotic-free medium for several days and re-determine the MIC.
Whole Genome Sequencing (WGS)
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from a pure overnight culture of the eravacycline-susceptible parent strain and the in vitro-selected resistant mutant using a commercial DNA extraction kit.
-
Library Preparation: Prepare sequencing libraries using a standard protocol for the chosen sequencing platform (e.g., Illumina). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform paired-end sequencing on the selected platform to generate a sufficient depth of coverage (e.g., >50x).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the reads from the resistant mutant to the genome of the parental strain (or a reference genome) using a tool like BWA or Bowtie2.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller such as GATK or SAMtools.
-
Annotation: Annotate the identified variants to determine their location (e.g., coding region, intergenic region) and predicted effect on protein function (e.g., missense, nonsense, frameshift).
-
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Protocol:
-
RNA Extraction: Grow the eravacycline-susceptible and resistant strains to mid-logarithmic phase in CAMHB. Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR:
-
Design primers specific for the target efflux pump gene (e.g., acrB, adeB) and a housekeeping gene (e.g., 16S rRNA, rpoB) for normalization.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR instrument.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]
-
-
Data Analysis: Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.[18]
Proteomic Analysis
Protocol:
-
Protein Extraction: Grow bacterial cultures of the susceptible and resistant strains to a specific growth phase and harvest the cells by centrifugation. Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation (for Mass Spectrometry):
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
Peptide Cleanup: Desalt the peptide samples using a C18 column to remove contaminants.
-
-
Mass Spectrometry: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).
-
Data Analysis:
-
Protein Identification: Search the acquired MS/MS spectra against a protein database of the relevant bacterial species using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Quantification: Perform label-free or label-based quantification to determine the relative abundance of proteins between the susceptible and resistant strains.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis to identify cellular processes that are significantly altered in the resistant strain.
-
Visualizations of Resistance Pathways and Workflows
Caption: AcrAB-TolC mediated eravacycline resistance in K. pneumoniae.
Caption: Experimental workflow for investigating eravacycline resistance.
Conclusion
The development of resistance to this compound is a complex process involving multiple molecular mechanisms, primarily the upregulation of efflux pumps through mutations in regulatory genes. Understanding these pathways is crucial for the development of strategies to mitigate resistance, such as the development of efflux pump inhibitors or combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate eravacycline resistance in a systematic and reproducible manner. Continued surveillance and research are essential to preserving the efficacy of this important antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of the efflux pump AcrAB-TolC to the tolerance of chlorhexidine and other biocides in Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of eravacycline resistance in Acinetobacter baumannii mediated by a deletion mutation in the sensor kinase adeS, leading to elevated expression of the efflux pump AdeABC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of eravacycline heteroresistance in carbapenem-resistant Acinetobacter baumannii isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Lon protease inactivation, or translocation of the lon gene, potentiate bacterial evolution to antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eravacycline susceptibility was impacted by genetic mutation of 30S ribosome subunits, and branched-chain amino acid transport system II carrier protein, Na/Pi cotransporter family protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Antimicrobial Activity and Dose Optimization of Eravacycline and Other Tetracycline Derivatives Against Levofloxacin-Non-Susceptible and/or Trimethoprim-Sulfamethoxazole-Resistant Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qRT-PCR [bio-protocol.org]
Eravacycline dihydrochloride pharmacokinetics and pharmacodynamics overview
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eravacycline Dihydrochloride
Introduction
Eravacycline, marketed as Xerava™, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1] It was specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3] Eravacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) pathogens.[4] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI), its potent activity and favorable safety profile make it a significant agent in the management of serious bacterial infections.[2][5]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of eravacycline, summarizing key data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
Intravenous eravacycline demonstrates linear and dose-proportional pharmacokinetics.[1][2] Following administration, it is widely distributed throughout the body.
Absorption and Distribution
Being administered intravenously, bioavailability is 100%. The peak plasma concentration (Cmax) is typically reached at the end of the infusion.[1] Eravacycline exhibits concentration-dependent protein binding, ranging from 79% to 90% in human plasma at concentrations of 100 to 10,000 ng/mL.[1][5]
Table 1: Human Pharmacokinetic Parameters of Intravenous Eravacycline
| Parameter | Value | Study Population / Notes |
|---|---|---|
| Cmax (Day 1) | 2125 ng/mL | Healthy Subjects (1 mg/kg every 12h)[1] |
| Cmax (Day 10) | 1825 ng/mL | Healthy Subjects (1 mg/kg every 12h)[1] |
| AUC₀₋₁₂ (Day 1) | 4305 ng·h/mL | Healthy Subjects (1 mg/kg every 12h)[1] |
| AUC₀₋₁₂ (Steady-State) | 4560 ± 940 ng·h/mL | Healthy Volunteers (1 mg/kg every 12h)[6] |
| fAUC₀₋₁₂ (Steady-State) | 770 ± 140 ng·h/mL | Healthy Volunteers (1 mg/kg every 12h)[6] |
| Volume of Distribution (Vss) | ~321 L (or 4.2 L/kg) | Population studies[2][5] |
| Total Clearance (CL) | 13.5 L/h | Population studies[2] |
| Terminal Elimination Half-Life (t½) | ~20 - 48 hours | Population studies[2][5] |
| Plasma Protein Binding | 79% - 90% | Concentration-dependent[1][5] |
| Pulmonary ELF Penetration | 6.44 (Ratio of ELF AUC₀₋₁₂ to plasma fAUC₀₋₁₂) | Healthy Volunteers[6] |
| Alveolar Macrophage Penetration | 51.63 (Ratio of AM AUC₀₋₁₂ to plasma fAUC₀₋₁₂) | Healthy Volunteers[6] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; fAUC: Free drug AUC; Vss: Volume of distribution at steady state.
Metabolism and Elimination
Eravacycline is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase (FMO) mediated oxidation.[5] Following a single radiolabeled dose, approximately 34% is excreted in the urine and 47% in the feces. Unchanged eravacycline is the major component found, accounting for 20% of the dose in urine and 17% in feces.[5]
Experimental Protocols: Human Pharmacokinetic Studies
The pharmacokinetic parameters listed in Table 1 were primarily derived from Phase 1, open-label studies in healthy adult volunteers. A typical study design involves administering single or multiple intravenous doses of eravacycline (e.g., 1 mg/kg infused over 60 minutes every 12 hours).[6] Serial plasma samples are collected at predefined time points (e.g., pre-infusion, end of infusion, and at various intervals post-infusion) to determine drug concentrations.[6] Noncompartmental methods are used to calculate key PK parameters such as Cmax, AUC, clearance, and half-life.[6] To assess pulmonary disposition, some studies include bronchoalveolar lavage (BAL) at different time points to measure concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM).[6]
Pharmacodynamics
Eravacycline's antibacterial action stems from its ability to inhibit bacterial protein synthesis.[1][5] This mechanism is similar to other tetracyclines but with enhanced potency and circumvention of key resistance pathways.
Mechanism of Action
Eravacycline binds to the bacterial 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3] This action prevents the incorporation of amino acids into the growing peptide chain, leading to the cessation of protein synthesis.[1][5] This is generally a bacteriostatic effect, although bactericidal activity has been observed against certain strains of E. coli and Klebsiella pneumoniae.[1][5] Its unique fluorocycline structure allows it to evade common tetracycline resistance mechanisms, including efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M)).[1][3][7]
In Vitro Activity
Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 2: In Vitro Activity of Eravacycline against Gram-Positive Bacteria
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus (MSSA & MRSA) | 0.12 | 1 | [8] |
| Enterococcus faecalis (VSE & VRE) | ≤0.06 | 0.12 | [1][8] |
| Enterococcus faecium (VSE & VRE) | 0.06 | 0.12 | [1][8] |
| Streptococcus anginosus group | - | 0.125 |[1] |
Table 3: In Vitro Activity of Eravacycline against Gram-Negative Bacteria
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli | 0.125 - 0.25 | 0.5 | [1][9] |
| Klebsiella pneumoniae | 0.25 | 1 | [1] |
| Acinetobacter baumannii | 0.5 | 1 | [10] |
| Stenotrophomonas maltophilia | - | - | Effective growth inhibition noted[2] |
| Helicobacter pylori | 0.063 | 0.125 |[2] |
Table 4: In Vitro Activity of Eravacycline against Clostridioides difficile
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
|---|
| Clostridioides difficile (various ribotypes) | ≤0.0078 | 0.016 |[11] |
PK/PD Relationship and In Vivo Models
The pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the efficacy of eravacycline is the ratio of the free drug area under the plasma concentration-time curve to the MIC (fAUC/MIC).[1] This has been established through in vivo animal models, most notably the neutropenic murine thigh infection model.
This model is a standard preclinical method for evaluating the in vivo efficacy of antibiotics and determining the relevant PK/PD index.
-
Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This immunosuppression ensures that the observed antibacterial effect is primarily due to the drug, not the host's immune system.[9]
-
Infection: A bacterial suspension of a specific isolate (e.g., E. coli) with a known MIC is injected into the thigh muscle of the mice.[9]
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment with eravacycline begins. Various dosing regimens (different dose levels and frequencies) are administered to generate a range of fAUC/MIC exposures.[9]
-
Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial burden in colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The change in bacterial burden (log₁₀ CFU) is correlated with the corresponding fAUC/MIC values for each dosing regimen to determine the exposure magnitude required for bacteriostatic (stasis) or bactericidal (e.g., 1-log kill) activity.[9]
Studies using this model for E. coli have shown that an fAUC/MIC target near 25 is likely relevant for clinical efficacy.[9] This value helps in designing optimal dosing regimens for clinical trials and practice.
References
- 1. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Eravacycline: a comprehensive review of in vitro activity, clinical efficacy, and real-world applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I, Open-Label, Safety and Pharmacokinetic Study To Assess Bronchopulmonary Disposition of Intravenous Eravacycline in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eravacycline Monograph for Professionals - Drugs.com [drugs.com]
- 8. frontiersin.org [frontiersin.org]
- 9. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of antimicrobial activities and resistance mechanisms of eravacycline and tigecycline against clinical Acinetobacter baumannii isolates in China [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Eravacycline Dihydrochloride In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to eravacycline dihydrochloride. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and supporting drug development efforts. The most common methods for determining the minimum inhibitory concentration (MIC) of eravacycline are broth microdilution and gradient diffusion, while disk diffusion is used for assessing susceptibility based on zone diameters.
Principle of Methods
-
Broth Microdilution: This method involves preparing serial twofold dilutions of eravacycline in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation. This is considered the reference method.[1][2][3]
-
Disk Diffusion (Kirby-Bauer): A standardized bacterial inoculum is swabbed onto the surface of an agar plate. A paper disk impregnated with a specific amount of eravacycline (20 µg) is then placed on the agar surface.[4] During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with MIC values to determine susceptibility.[4]
-
Gradient Diffusion (E-test): This method utilizes a thin, inert plastic strip with a predefined, continuous exponential gradient of eravacycline. The strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[5][6]
Experimental Protocols
Broth Microdilution Method
This protocol is based on the CLSI M07-A11 guidelines.[7]
1. Preparation of Eravacycline Stock Solution:
- Reconstitute this compound powder according to the manufacturer's instructions to obtain a stock solution of a known concentration (e.g., 1280 µg/mL).
- Use a suitable solvent as specified by the manufacturer.
2. Preparation of Microdilution Plates:
- Perform serial twofold dilutions of the eravacycline stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).[8]
- Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
- Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
- From a fresh (18-24 hours) culture on a non-selective agar medium, select 3-5 isolated colonies.
- Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
- Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
5. Interpretation of Results:
- Following incubation, examine the plates for bacterial growth.
- The MIC is the lowest concentration of eravacycline at which there is no visible growth (clear well).
Disk Diffusion Method
This protocol is based on the CLSI M02-A13 guidelines.
1. Inoculum Preparation:
- Prepare a bacterial inoculum as described in step 3 of the Broth Microdilution method.
2. Inoculation of Agar Plate:
- Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
3. Application of Eravacycline Disk:
- Aseptically apply a 20 µg eravacycline disk to the surface of the inoculated agar plate.[4]
- Gently press the disk to ensure complete contact with the agar.
4. Incubation:
- Invert the plates and incubate them in ambient air at 35 ± 2°C for 16-18 hours.[4]
5. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.
- Interpret the results based on the zone diameter interpretive criteria provided in the tables below.
Data Presentation
Table 1: Eravacycline MIC and Zone Diameter Interpretive Criteria
| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Source(s) |
| Enterobacterales | Broth Microdilution (µg/mL) | ≤ 0.5 | - | - | [6] |
| Disk Diffusion (mm) | ≥ 17 | - | - | ||
| Enterococcus spp. | Broth Microdilution (µg/mL) | ≤ 0.06 | - | - | [6] |
| Disk Diffusion (mm) | ≥ 21 | - | - | ||
| Staphylococcus aureus | Broth Microdilution (µg/mL) | ≤ 0.25 (EUCAST) | > 0.25 (EUCAST) | - | [8] |
| Disk Diffusion (mm) | ≥ 19 (EUCAST) | - | - |
Note: The absence of resistant breakpoints for some organisms means that isolates with results other than "Susceptible" should be further evaluated.[4]
Table 2: Quality Control (QC) Ranges for Eravacycline Susceptibility Testing
| QC Strain | Method | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) | Source(s) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.03 - 0.12 | - | [8][9] |
| Disk Diffusion | - | 18 - 24 | [10] | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.015 - 0.06 | - | [8][9] |
| Disk Diffusion | - | 20 - 26 | ||
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.015 - 0.12 | - | [9] |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 2 - 16 | - | [8][9] |
QC testing should be performed on each day of testing, and the results must fall within the specified ranges for the patient results to be considered valid.[9]
Mandatory Visualizations
References
- 1. Eravacycline Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ihma.com [ihma.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ETEST® ERAVACYCLINE | Pioneering Diagnostics [biomerieux.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. szu.gov.cz [szu.gov.cz]
Application Note: Determination of Eravacycline Dihydrochloride MIC by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class, demonstrating broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method that informs on the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method is a standardized technique, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the MIC of antibacterial agents.[2][3][4] This application note provides a detailed protocol for determining the MIC of Eravacycline dihydrochloride using the broth microdilution method.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism is recorded as the MIC.[4] For tetracyclines such as eravacycline, results are read as the lowest concentration with no visible growth, though a faint haze or a single button of growth at the bottom of the well may be disregarded.[5]
Data Presentation
Quality Control (QC) Strains and Expected MIC Ranges
Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the MIC results. The following table summarizes the recommended QC strains and their expected MIC ranges for Eravacycline, as established by CLSI and EUCAST.
| Quality Control Strain | ATCC Number | Eravacycline MIC Range (μg/mL) |
| Escherichia coli | 25922 | 0.03 - 0.12[5][6] |
| Staphylococcus aureus | 29213 | 0.016 - 0.125[2] |
| Enterococcus faecalis | 29212 | 0.016 - 0.064[2] |
| Pseudomonas aeruginosa | 27853 | 2 - 16[2][5] |
In Vitro Activity of Eravacycline
The following table presents a summary of the in vitro activity of Eravacycline against a range of common bacterial pathogens, expressed as MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).
| Organism | MIC | MIC |
| Escherichia coli | 0.25 | 0.5[2] |
| Klebsiella pneumoniae | 0.5 | 2[2] |
| Acinetobacter baumannii | 0.5 | 2[2] |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.12 |
| Enterococcus faecalis | 0.06 | 0.12[2] |
| Enterococcus faecium | 0.06 | 0.5[2] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (test isolates and QC strains)
-
Trypticase Soy Agar (TSA) with 5% sheep blood
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35 ± 2°C)
-
Microplate reader or light box for manual reading
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Prepare Mueller-Hinton Broth according to the manufacturer's instructions. After autoclaving and cooling, supplement with calcium and magnesium to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[2]
Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the powder in an appropriate solvent as recommended by the manufacturer (e.g., sterile distilled water or a specified buffer).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70°C or as recommended by the manufacturer.
Preparation of Bacterial Inoculum
-
Subculture the bacterial isolates onto TSA with 5% sheep blood and incubate for 18-24 hours at 35 ± 2°C.
-
Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of Eravacycline to the wells in the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a final volume of 100 µL in each well.
-
The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
The final Eravacycline concentrations will be half of the initial concentrations after the addition of the inoculum.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpretation of Results
-
After incubation, examine the plate for bacterial growth. This can be done visually using a light box or with a microplate reader.
-
The MIC is the lowest concentration of Eravacycline at which there is no visible growth (i.e., the well is clear).[4]
-
For tetracyclines like eravacycline, a small, single button of growth at the bottom of the well or a faint haze may be present; this should be disregarded when determining the MIC.[5]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Compare the MIC values of the QC strains to the established ranges to validate the test results.
Visualizations
Experimental workflow for Eravacycline MIC determination.
Logical relationship for MIC result interpretation.
References
- 1. tmmedia.in [tmmedia.in]
- 2. kemicas.com [kemicas.com]
- 3. youtube.com [youtube.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Eravacycline Dihydrochloride Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eravacycline is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1][2] Eravacycline's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the incorporation of aminoacyl-tRNA into the growing peptide chain.[3] This action is generally bacteriostatic, but bactericidal activity has been observed against certain bacterial strains. Time-kill curve assays are essential in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay with Eravacycline dihydrochloride.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Eravacycline, like other tetracyclines, targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit. This binding event physically blocks the A-site of the ribosome, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex. Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and inhibition of bacterial growth.
Caption: Eravacycline's mechanism of action on the bacterial ribosome.
Experimental Protocol: Time-Kill Curve Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.
Materials
-
This compound analytical standard
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter
Procedure
References
- 1. Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eravacycline Dihydrochloride in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eravacycline dihydrochloride in various preclinical animal models of infection. The protocols detailed below are based on established murine models and are intended to guide researchers in evaluating the efficacy of eravacycline against clinically relevant Gram-positive and Gram-negative pathogens.
Introduction
Eravacycline is a novel, synthetic fluorocycline antibiotic belonging to the tetracycline class of drugs.[1][2] It exhibits a broad spectrum of activity against a wide range of bacteria, including multidrug-resistant (MDR) strains.[2][3] Eravacycline functions by binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[2] It has demonstrated efficacy in various animal models of infection, which are critical for preclinical assessment of its antimicrobial activity.[4][5][6] These models are essential for determining key pharmacodynamic parameters and predicting clinical success.
Key Animal Models for Eravacycline Efficacy Studies
Eravacycline has been evaluated in several murine models of infection, each simulating different types of human infections. The most common models include:
-
Septicemia Model: To assess the systemic efficacy of the antibiotic.
-
Neutropenic Thigh Infection Model: A localized infection model to study the antimicrobial effect at the site of infection, particularly in immunocompromised hosts.[7]
-
Neutropenic Lung Infection Model: To evaluate efficacy in treating respiratory tract infections.[4][5][8]
-
Pyelonephritis Model: To assess the antibiotic's effectiveness in treating urinary tract infections.[5][8]
Quantitative Efficacy Data of Eravacycline in Murine Models
The following tables summarize the quantitative data from various preclinical studies, showcasing the efficacy of eravacycline against different pathogens in established murine infection models.
Table 1: Efficacy of Eravacycline in Mouse Septicemia Model
| Pathogen | Strain | Resistance Profile | Eravacycline PD50 (mg/kg, single i.v. dose) | Comparator PD50 (mg/kg) | Reference |
| Staphylococcus aureus | ATCC 13709 | MSSA | 0.30 | Tigecycline: 0.30 | [4][5] |
| Staphylococcus aureus | SA161 | MRSA, Tetracycline-Resistant | 1.0 | Tigecycline: 1.0; Tetracycline: >10 | [4][5] |
| Staphylococcus aureus | SA192 | MRSA, Tetracycline-Resistant | 0.30 | Tigecycline: 0.30; Vancomycin: 0.30 | [4][5] |
| Streptococcus pyogenes | - | - | ≤ 1 | - | [4][5][8] |
| Escherichia coli | - | - | 1.2 - 4.4 | - | [4][5][8] |
PD50: 50% protective dose
Table 2: Efficacy of Eravacycline in Neutropenic Mouse Thigh Infection Model
| Pathogen | Strain | Resistance Profile | Eravacycline Dose (mg/kg, single i.v.) for 2 log10 CFU Reduction | Comparator Dose (mg/kg) for 2 log10 CFU Reduction | Reference |
| Staphylococcus aureus | ATCC 13709 | MSSA | 0.2 | Tigecycline: 1.5 | [5] |
| Streptococcus pyogenes | - | - | 0.2 - 9.5 | - | [4][5][8] |
Table 3: Efficacy of Eravacycline in Neutropenic Mouse Lung Infection Model
| Pathogen | Strain | Resistance Profile | Eravacycline Regimen (i.v.) | Log10 CFU Reduction in Lung | Comparator Regimen | Log10 CFU Reduction in Lung (Comparator) | Reference |
| Staphylococcus aureus | - | MRSA, Tetracycline-Resistant | 10 mg/kg b.i.d. | Equivalent to Linezolid | Linezolid 30 mg/kg p.o. b.i.d. | - | [4][5][8] |
| Streptococcus pneumoniae | SP160 | Tetracycline-Resistant [tet(M)] | 3 mg/kg (2 doses) | 2.6 | Linezolid 30 mg/kg p.o. | 2.0 | [5] |
| 6 mg/kg (2 doses) | 3.1 | [5] | |||||
| 12 mg/kg (2 doses) | 3.9 | [5] |
Table 4: Efficacy of Eravacycline in Mouse Pyelonephritis Model
| Pathogen | Strain | Resistance Profile | Eravacycline Regimen (i.v., 2 doses) | Log10 CFU Reduction in Kidney | Reference |
| Escherichia coli | EC200 | Uropathogenic, Tetracycline-Resistant | 2 mg/kg | 1.3 | [5] |
| 5 mg/kg | 3.8 | [5] | |||
| 10 mg/kg | 4.6 | [5] |
Experimental Protocols
Murine Septicemia Model
This model evaluates the systemic efficacy of an antibiotic in preventing mortality following a lethal intraperitoneal bacterial challenge.
Protocol:
-
Animals: Use specific-pathogen-free female mice (e.g., ICR [CD-1] or BALB/c), typically weighing 20-25g.[9]
-
Pathogen Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) to mid-logarithmic phase in appropriate broth (e.g., Tryptic Soy Broth). Wash the bacterial cells with saline and dilute to the desired concentration in 5% mucin to enhance virulence. The final inoculum should contain a lethal dose of bacteria (typically determined in preliminary studies as the LD90-100).
-
Infection: Administer the bacterial suspension (e.g., 0.5 mL) via intraperitoneal (i.p.) injection.
-
Treatment: Administer a single intravenous (i.v.) dose of eravacycline or a comparator antibiotic shortly after infection (e.g., within 1 hour).
-
Endpoint: Monitor survival for a defined period (e.g., 7 days). The 50% protective dose (PD50) is calculated based on the survival data.
Neutropenic Thigh Infection Model
This model is used to assess the local antimicrobial efficacy in an immunocompromised host.
Protocol:
-
Animals and Neutropenia Induction: Use female mice (e.g., ICR). Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Pathogen Preparation: Prepare the bacterial inoculum as described for the septicemia model.
-
Infection: Anesthetize the mice and inject a small volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer a single i.v. dose of eravacycline or a comparator.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh). The efficacy is measured as the log10 CFU reduction compared to untreated controls.
Neutropenic Lung Infection Model
This model simulates bacterial pneumonia in an immunocompromised setting.
Protocol:
-
Animals and Neutropenia Induction: Induce neutropenia in mice as described for the thigh infection model.
-
Pathogen Preparation: Prepare the bacterial inoculum as previously described.
-
Infection: Anesthetize the mice and instill the bacterial suspension (e.g., 50 µL) intranasally or intratracheally.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer eravacycline or a comparator antibiotic intravenously, typically in a multiple-dose regimen (e.g., twice daily).
-
Endpoint: At a defined time point (e.g., 24 or 48 hours after the start of treatment), euthanize the mice, aseptically remove the lungs, homogenize, and perform quantitative cultures to determine the bacterial burden (CFU/lungs). Efficacy is expressed as log10 CFU reduction.
References
- 1. drugs.com [drugs.com]
- 2. contagionlive.com [contagionlive.com]
- 3. Eravacycline for the treatment of patients with bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eravacycline Pharmacokinetics and Challenges in Defining Humanized Exposure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eravacycline Efficacy Testing in the Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eravacycline is a novel, synthetic fluorocycline antibiotic with broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] It is designed to overcome common tetracycline resistance mechanisms.[1] The neutropenic murine thigh infection model is a highly standardized and reproducible in vivo system for the preclinical evaluation of antimicrobial agents.[3] This model is considered a cornerstone in antimicrobial drug development, allowing for the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.[3][4] By inducing neutropenia, the model minimizes the host's immune response, thereby isolating the direct activity of the antimicrobial agent against the pathogen.[3][5]
These application notes provide a detailed protocol for utilizing the murine thigh infection model to assess the in vivo efficacy of Eravacycline.
Principle of the Model
The murine thigh infection model mimics a deep-seated soft tissue infection.[3] Animals, typically mice, are rendered neutropenic through the administration of a cytotoxic agent like cyclophosphamide.[5][6] This temporary depletion of neutrophils makes the mice more susceptible to infection and ensures that the observed antibacterial effect is primarily due to the drug being tested rather than the host's immune clearance.[3] Following the induction of neutropenia, a known quantity of a bacterial pathogen is injected into the thigh muscle.[6] Treatment with the antimicrobial agent (Eravacycline) is initiated shortly after infection. The primary endpoint is the bacterial burden in the thigh, measured in colony-forming units (CFU), at the end of the treatment period (typically 24 hours).[7] This allows for the quantification of the drug's ability to inhibit bacterial growth (stasis) or kill the bacteria (bactericidal activity).
Experimental Protocols
Induction of Neutropenia
This protocol is critical for isolating the antimicrobial effect of Eravacycline.
-
Animal Model: Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain), typically 5-6 weeks old, weighing 23-27 g.[5][6][8]
-
Immunosuppression: Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common and effective regimen involves two doses:
-
Verification (Optional): Neutropenia (<100 neutrophils/mm³) can be confirmed by analyzing blood samples before infection.
Inoculum Preparation and Infection
Precision in inoculum preparation is key to reproducible results.
-
Bacterial Strains: Utilize well-characterized strains of interest, such as Escherichia coli, Staphylococcus aureus, or Streptococcus pyogenes.[1][4]
-
Culture Preparation: Grow bacteria to the logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Standardization: Wash and dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 10⁷ CFU/mL.[5][7]
-
Infection: Anesthetize the neutropenic mice (e.g., with isoflurane). Inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh.[5][7]
Eravacycline Administration
This step is guided by the specific PK/PD questions being addressed.
-
Timing: Initiate Eravacycline therapy 2 hours post-infection.[7][8]
-
Dosing: Administer Eravacycline through a relevant route, typically intravenous (i.v.) or intraperitoneal (i.p.).[1][7] Doses can be administered as a single dose or in fractionated regimens (e.g., every 6, 8, 12, or 24 hours) to determine the PK/PD driver of efficacy.[4][9]
-
Control Groups:
-
Zero-Hour Control: A group of mice is euthanized immediately after infection to determine the initial bacterial load.
-
No-Treatment Control: A group of infected mice receives a vehicle control instead of Eravacycline to measure bacterial growth over the study period (e.g., 24 hours).[7]
-
Endpoint Measurement and Data Analysis
This is the primary data collection phase.
-
Sample Collection: At the end of the study period (e.g., 24 hours), euthanize the mice.[7]
-
Thigh Homogenization: Aseptically remove the infected thigh, weigh it, and homogenize it in a fixed volume of sterile phosphate-buffered saline (PBS).[6]
-
CFU Enumeration: Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[6]
-
Incubation: Incubate plates overnight at 37°C.
-
Data Calculation: Count the colonies on the plates to determine the number of CFU per thigh (or per gram of thigh tissue). The change in bacterial burden is calculated as the log₁₀ CFU at the end of treatment minus the log₁₀ CFU at the start of therapy (0-hour control).
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the murine thigh infection model.
Caption: Eravacycline's mechanism of action on the 30S ribosome.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Data Presentation
Pharmacokinetic Parameters of Eravacycline in Mice
Pharmacokinetic studies in uninfected mice are essential to understand drug exposure. Following single intraperitoneal doses, key PK parameters were determined.
Table 1: Single-Dose Plasma Pharmacokinetics of Eravacycline in Mice [4][7][9]
| Dose (mg/kg) | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | Elimination Half-Life (h) |
|---|---|---|---|
| 2.5 | 0.34 | 2.44 | 3.9 |
| 5 | 0.52 | 4.88 | 5.8 |
| 10 | 0.87 | 9.76 | 8.1 |
| 20 | 1.39 | 19.5 | 11.2 |
| 40 | 2.07 | 39.0 | 14.7 |
| 80 | 2.58 | 57.6 | 17.6 |
Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the concentration-time curve from time zero to infinity.
Efficacy Data in the Neutropenic Murine Thigh Model
The primary outcome of the model is the reduction in bacterial burden. Studies have shown that the 24-hour free drug AUC/MIC ratio (fAUC/MIC) is the PK/PD parameter that best correlates with Eravacycline's efficacy against E. coli (R² = 0.80).[4][9]
Table 2: Eravacycline Efficacy against E. coli in the Neutropenic Murine Thigh Model [4]
| Parameter | Value (log₁₀ CFU/thigh) |
|---|---|
| Bacterial Burden at Start of Therapy | 7.32 ± 0.11 |
| Growth in Untreated Controls (24h) | 2.69 ± 0.40 |
| Maximal Kill from Zero Hour | -1.68 ± 0.50 |
| PK/PD Target | fAUC/MIC Ratio |
| Net Stasis (No change in CFU) | 27.97 ± 8.29 |
| 1-log₁₀ Kill Endpoint | 32.60 ± 10.85 |
Eravacycline has also demonstrated potent efficacy against Gram-positive pathogens in this model.
Table 3: Eravacycline Efficacy against Gram-Positive Bacteria in the Neutropenic Murine Thigh Model [1][12]
| Organism | Endpoint | Single i.v. Dose (mg/kg) |
|---|---|---|
| S. aureus (MSSA) | 1-log₁₀ CFU Reduction | 0.2 |
| 2-log₁₀ CFU Reduction | 0.2 | |
| 3-log₁₀ CFU Reduction | 0.4 |
| S. pyogenes | 2-log₁₀ CFU Reduction | 9.5 |
Efficacy Data in the Immunocompetent Murine Thigh Model
While the neutropenic model assesses direct antimicrobial activity, the immunocompetent model provides insight into drug performance with an intact immune system over a longer duration.
Table 4: Efficacy of Humanized Eravacycline Regimen (2.5 mg/kg i.v. q12h) over 72 Hours [2][11][13]
| Organism (Eravacycline MIC, µg/mL) | Cumulative log₁₀ CFU Reduction at 24h | Cumulative log₁₀ CFU Reduction at 48h | Cumulative log₁₀ CFU Reduction at 72h |
|---|---|---|---|
| MRSA 156 (0.03) | 1.79 | 2.74 | 3.32 |
| MRSA 426 (0.25) | Not Reported | Not Reported | >3 |
| E. coli C3-14 (0.125) | ~1.5 | ~2.0 | ~2.5 |
| C. freundii 26 (0.25) | ~1.0 | ~1.5 | ~2.0 |
Data for Gram-negative isolates are approximate values derived from published graphs.
Conclusion
The murine thigh infection model is an invaluable tool for characterizing the in vivo efficacy of Eravacycline. The detailed protocols and data presented here demonstrate the model's utility in establishing critical PK/PD relationships, such as the fAUC/MIC targets required for bacteriostatic and bactericidal activity.[4] These preclinical findings are essential for informing optimal dosing strategies in clinical settings and supporting the development of Eravacycline for treating serious bacterial infections.
References
- 1. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Efficacy of Eravacycline In Vivo against Gram-Positive and Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. journals.asm.org [journals.asm.org]
- 5. imquestbio.com [imquestbio.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Efficacy of Eravacycline In Vivo against Gram-Positive and Gram-Negative Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Eravacycline Dihydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Eravacycline dihydrochloride in parenteral dosage forms. The described method is proven to be effective, sensitive, and simple, making it suitable for routine quality control and research applications. The protocol outlined below provides a clear, step-by-step guide for researchers, scientists, and drug development professionals.
Introduction
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class.[1] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] The chemical name for this compound is [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl) acetamido]-1,4,4a,5,5a,6,11,12a- octahydrotetracene-2-carboxamide] dihydrochloride.[1] Given its clinical significance, a reliable analytical method for its quantification is crucial for drug formulation and stability studies. This document presents a validated HPLC method that has been developed and validated according to ICH guidelines, ensuring high levels of accuracy, precision, and linearity.[1]
Experimental Protocol
Chromatographic Conditions
A Waters Primesil C18 column was utilized for the separation of Eravacycline.[1] The mobile phase consists of a gradient elution of ammonium acetate buffer and acetonitrile.[1] Detection is performed using a UV detector at a wavelength of 210 nm, which is the maximum UV absorbance for Eravacycline.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Waters Primesil C18 (250 x 4.6 mm, 5µm)[1] |
| Mobile Phase | Ammonium acetate buffer and Acetonitrile (Gradient Elution)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C[1] |
| Sample Cooler Temperature | 5°C[1] |
| Run Time | 60 minutes[1] |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 25.18 mg of Eravacycline working standard into a 25 mL volumetric flask.[1]
-
Add 10 mL of diluent and sonicate for 2 minutes to dissolve the standard.[1]
-
Dilute to the final volume with the diluent and mix thoroughly.[1]
-
Further dilute 5.0 mL of this solution into a 25 mL volumetric flask and make up to the volume with the diluent. This yields a standard concentration of approximately 0.2 mg/mL of Eravacycline.[1]
Sample Solution Preparation (from Parenteral Dosage Form):
-
Each vial of the drug product (e.g., XERAVA) contains 50 mg of Eravacycline.[1]
-
Reconstitute the contents of the vial with the appropriate volume of diluent to achieve a known concentration.
-
Further dilute the reconstituted solution as necessary to fall within the linear range of the assay.
Method Validation Summary
The developed RP-HPLC method was extensively validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[1]
Specificity
The method's specificity was confirmed by injecting a blank solution, a placebo solution, a standard solution, and a sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of Eravacycline, demonstrating the method's high selectivity.[1]
Linearity
The linearity of the method was established over a concentration range, and the correlation coefficient was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.[2]
Accuracy and Precision
The accuracy of the method was demonstrated by the recovery of known amounts of Eravacycline spiked into the placebo. The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple, independent preparations of the sample (method precision). The percentage relative standard deviation (%RSD) for both system and method precision was found to be within acceptable limits.[1]
Quantitative Data
| Validation Parameter | Result |
| Linearity Range | 15.0 - 120.0 pg/ml (LC-MS/MS method)[2] |
| Correlation Coefficient (r) | > 0.999[2] |
| Intra-day Precision (%CV) | 0.65 to 1.04 (LC-MS/MS method)[2] |
| Inter-day Precision (%CV) | 0.21 to 1.31 (LC-MS/MS method)[2] |
| Accuracy (Recovery) | 99.54% to 103.74% (LC-MS/MS method)[2] |
| System Precision (%RSD) | Within acceptable limits[1] |
| Method Precision (%RSD) | Within acceptable limits[1] |
Note: Specific quantitative data for the UV-HPLC method's linearity, precision, and accuracy were not fully detailed in the primary source document. The data presented here from an LC-MS/MS method for Eravacycline quantification is included for illustrative purposes to demonstrate typical validation performance for this analyte.
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting the standards required for routine analysis in a quality control or research environment. The detailed protocol and established performance characteristics will aid researchers and drug development professionals in the implementation of this method for their specific applications.
References
Application Note: Quantitative Analysis of Eravacycline Dihydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Eravacycline dihydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is robust, accurate, and precise, making it suitable for pharmacokinetic and bioavailability studies. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes Rolitetracycline hydrochloride as an internal standard (IS). All experimental parameters, including liquid chromatography conditions and mass spectrometry settings, are outlined. Additionally, comprehensive validation data is presented to demonstrate the method's reliability.
Introduction
Eravacycline is a synthetic fluorocycline antibiotic developed to address the growing challenge of multidrug-resistant bacteria. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, dose optimization, and assessing its exposure-response relationship.[1][2] This document details a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Rolitetracycline hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system (e.g., Agilent 1200 Series)[3]
-
Tandem mass spectrometer (e.g., API 4000)[3]
-
Analytical column: TELOS LU C18 (2) 5µm, 100 x 4.6mm[3]
-
Centrifuge capable of 15,000 rpm
-
Vortex mixer
-
Autosampler vials
Preparation of Solutions
Stock Solutions (1000.00 µg/mL)
-
Accurately weigh and dissolve the this compound reference standard in methanol to obtain a final concentration of 1000.00 µg/mL.[3]
-
Similarly, prepare a 1000.00 µg/mL stock solution of Rolitetracycline hydrochloride (IS) in methanol.[3]
-
Store stock solutions at 2-8°C.[3]
Internal Standard Spiking Solution (30.00 pg/mL)
-
Prepare the IS spiking solution by diluting the Rolitetracycline hydrochloride stock solution in a 50:50 (v/v) mixture of Acetonitrile and Methanol to a final concentration of 30.00 pg/mL.[3]
Calibration Standards and Quality Control Samples
-
Prepare intermediate spiking solutions of Eravacycline from its stock solution.
-
Spike appropriate amounts of the intermediate solutions into drug-free human plasma to prepare calibration standards at concentrations of 15, 30, 45, 60, 75, 90, 105, and 120 pg/mL.[3]
-
Prepare quality control (QC) samples in drug-free plasma at four concentrations:
-
Store prepared plasma standards and QC samples at -30°C until analysis.[3]
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Rolitetracycline hydrochloride internal standard spiking solution (30.00 pg/mL).[3]
-
Add 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Methanol.[3]
-
Vortex the mixture for 10 minutes.[3]
-
Centrifuge at 15,000 rpm for 5 minutes at 25°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | TELOS LU C18 (2) 5µm, 100 x 4.6mm |
| Mobile Phase | 20mM Ammonium acetate (pH 3.0) : Methanol : Acetonitrile (20:20:60, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 38°C |
| Injection Volume | 5 µL |
| Total Run Time | 3 min |
Table 1: Optimized Liquid Chromatography Conditions.[3]
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eravacycline: m/z 632.5 → 84.3 Rolitetracycline (IS): m/z 436.2 → 84.3 |
| Declustering Potential (DP) | 35 eV |
| Focusing Potential (FP) | 25 eV |
| Entrance Potential (EP) | 10 eV |
| Collision Energy (CE) | 20 eV |
| Cell Exit Potential (CXP) | 12 eV |
| Collision Gas (CAD) | 4 psi (Nitrogen) |
Table 2: Mass Spectrometry Parameters for Eravacycline and Internal Standard.[3]
Data Presentation
The developed method was validated for linearity, precision, accuracy, recovery, and stability. A summary of the quantitative data is presented below.
Linearity
The calibration curve was linear over the concentration range of 15.00 to 120.00 pg/mL.
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| This compound | 15.00 - 120.00 | > 0.9998 |
Table 3: Linearity of this compound in human plasma.[3]
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (pg/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ QC | 15.00 | < 15 | 98.23 - 103.33 | < 15 | 99.54 - 101.78 |
| Low QC | 45.00 | 0.65 - 1.04 | 99.74 - 103.74 | 0.21 - 1.31 | 99.54 - 101.78 |
| Mid QC | 55.00 | 0.65 - 1.04 | 99.74 - 103.74 | 0.21 - 1.31 | 99.54 - 101.78 |
| High QC | 110.00 | 0.65 - 1.04 | 99.74 - 103.74 | 0.21 - 1.31 | 99.54 - 101.78 |
Table 4: Precision and accuracy of this compound in human plasma.[3]
Recovery
The extraction recovery was determined at three QC levels.
| QC Level | Mean Recovery (%) |
| Low QC | 97.86 |
| Mid QC | 95.90 |
| High QC | 97.53 |
Table 5: Mean % recovery of this compound.[3]
Stability
This compound was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Conclusion |
| Freeze-Thaw (3 cycles at -30°C) | Stable |
| Autosampler (processed samples) | Stable |
| Benchtop (room temperature) | Stable |
| Long-term (-30°C) | Stable |
Table 6: Stability of this compound in human plasma.[3]
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Eravacycline in plasma.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and research settings for pharmacokinetic and other related studies.[3]
References
- 1. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Eravacycline in Epithelial Lining Fluid: Application to a Prospective Pulmonary Distribution Study in HAP/VAP Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Eravacycline in Epithelial Lining Fluid: Application to a Prospective Pulmonary Distribution Study in HAP/VAP Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
Application Notes and Protocols for Testing Eravacycline Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class.[1] Its primary mechanism of action against bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][3][4][5] While highly effective against a broad spectrum of multidrug-resistant bacteria, it is crucial to evaluate its potential cytotoxicity in mammalian cells to ensure its safety profile for therapeutic use.[1][6]
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of Eravacycline using established cell culture models and assays. The protocols detailed herein are designed to enable researchers to determine key cytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50), and to investigate the mechanisms underlying any observed cell death.
Mechanism of Action and Potential for Cytotoxicity
Eravacycline's antibacterial effect is achieved by disrupting bacterial protein synthesis.[2][3][4][5] However, due to the endosymbiotic origin of mitochondria from bacteria, tetracycline-class antibiotics have the potential to affect mitochondrial function in eukaryotic cells.[7][8][9][10] This can lead to mitochondrial dysfunction, a state that can trigger apoptosis and other forms of cell death. Therefore, assessing the impact of Eravacycline on cell viability and the induction of apoptosis is a critical step in its preclinical safety evaluation.
Recommended Cell Culture Models
The choice of cell line for cytotoxicity testing should be guided by the intended clinical application of the drug. For a systemically administered antibiotic, a relevant and sensitive primary cell model is recommended.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): These primary cells are a good initial model as they represent a circulating cell population that would be directly exposed to the drug in vivo.[1]
-
Human Hepatocellular Carcinoma (HepG2) cells: As the liver is a primary site of drug metabolism, this cell line is useful for assessing potential hepatotoxicity.
-
Human Embryonic Kidney (HEK293) cells: These cells are commonly used in toxicity studies to evaluate potential nephrotoxicity.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cell line (e.g., PBMCs, HepG2, HEK293)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells (like PBMCs), subculture every 2-3 days.
-
To subculture adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cells cultured as described in 4.1
-
Eravacycline stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well for adherent cells).
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of Eravacycline in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Eravacycline dilutions to the respective wells. Include a vehicle control (medium with the solvent used for Eravacycline) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.[13]
-
Calculate cell viability as a percentage of the no-treatment control.
Annexin V/PI Staining for Apoptosis
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic and necrotic cells by flow cytometry.[14][15][16]
Materials:
-
Cells treated with Eravacycline as in the MTT assay protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Eravacycline for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[14]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation
Quantitative data from the cytotoxicity assays should be recorded and presented in a structured format to allow for easy comparison and determination of IC50 values.
Table 1: Template for Recording MTT Assay Data
| Eravacycline Concentration (µg/mL) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 100 | ||||
| X1 | |||||
| X2 | |||||
| X3 | |||||
| X4 | |||||
| X5 |
Note: The IC50 value is the concentration of Eravacycline that results in a 50% reduction in cell viability.
Table 2: Template for Recording Annexin V/PI Staining Data
| Eravacycline Concentration (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | |||
| X1 | |||
| X2 | |||
| X3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing Eravacycline cytotoxicity.
Potential Signaling Pathway of Eravacycline-Induced Cytotoxicity
Caption: Putative pathway of Eravacycline-induced mitochondrial dysfunction and apoptosis.
References
- 1. Eravacycline: a comprehensive review of in vitro activity, clinical efficacy, and real-world applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Eravacycline and Risk Factors for Carbapenem-Resistant Acinetobacter Baumannii Infections in Patients with Respiratory Diseases: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
- 4. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Viability and Functional Activity of Cryopreserved Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihma.com [ihma.com]
- 10. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of Eravacycline against Gram-Negative Bacilli Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activities of Eravacycline against 336 isolates collected from 2012 to 2016 from 11 teaching hospitals in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Eravacycline Dihydrochloride for the Treatment of Carbapenem-Resistant Acinetobacter baumannii (CRAB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Acinetobacter baumannii (CRAB) represents a significant global health threat due to its high levels of antibiotic resistance and association with severe nosocomial infections.[1][2] Eravacycline, a novel, fully-synthetic fluorocycline antibiotic of the tetracycline class, has emerged as a promising therapeutic option against these challenging pathogens.[3][4] Developed to overcome common tetracycline resistance mechanisms, eravacycline exhibits potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains of A. baumannii.[3][4][5] These application notes provide a comprehensive overview of eravacycline's activity against CRAB, including quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.
Mechanism of Action and Resistance
Eravacycline functions by binding to the bacterial 30S ribosomal subunit, which effectively blocks the binding of aminoacyl-tRNA and prevents the incorporation of amino acids into elongating peptide chains, thereby inhibiting protein synthesis.[6] This mechanism is generally bacteriostatic, although bactericidal activity has been observed against some Gram-negative strains.[6]
A primary mechanism of resistance to tetracycline-class antibiotics in A. baumannii is the overexpression of the Resistance-Nodulation-Division (RND) type efflux pump, AdeABC.[7][8][9] This tripartite system actively transports eravacycline out of the bacterial cell, reducing its intracellular concentration and efficacy. The expression of the adeABC operon is controlled by the AdeRS two-component regulatory system.[8][9] Mutations in the adeS sensor kinase gene can lead to constitutive overexpression of the AdeABC pump, resulting in elevated MIC values for eravacycline.[8]
Caption: Mechanism of action and resistance of eravacycline.
In Vitro Activity of Eravacycline against CRAB
Numerous studies have demonstrated the potent in vitro activity of eravacycline against CRAB isolates. Eravacycline consistently exhibits lower Minimum Inhibitory Concentrations (MICs) compared to other tetracyclines, including tigecycline.
| Study Cohort | Comparator Agent | Eravacycline MIC50/MIC90 (µg/mL) | Comparator MIC50/MIC90 (µg/mL) | Reference |
| CRAB isolates from China | Tigecycline | 1 / 4 | 2 / 8 | [10] |
| CRAB isolates from China | Tigecycline | 0.5 / 1 | 1 / 2 | [5] |
| A. baumannii isolates from New York City | - | 0.5 / 1 | - | [7] |
| Carbapenem-resistant A. baumannii | Tigecycline | 0.5 / 1 | 1 / 2 | [11] |
| CRAB isolates from Huashan Hospital (2019-2023) | - | 0.5 / 1 | - | [12] |
Clinical Efficacy of Eravacycline in CRAB Infections
While large-scale randomized controlled trials are limited, real-world evidence from retrospective studies and case series suggests a role for eravacycline, often in combination therapy, for the treatment of CRAB infections.
| Study Design | Patient Population | Primary Infection Site | Key Outcomes | Reference |
| Multicenter retrospective cohort | 46 patients with A. baumannii infections (69.5% CRAB) | Pulmonary (58.3%) | 30-day mortality: 23.9% (overall), 21.9% (CRAB patients). Most (84.4%) received combination therapy. | [13][14] |
| Retrospective study | 24 lung transplant recipients with CRAB infections | Pulmonary | 28-day survival rate: 83.3%. Most received combination therapy. | [15] |
| Case series | 25 patients with CRAB pneumonia | Pneumonia | Clinical resolution: 68%. Most (96%) received eravacycline + ampicillin/sulbactam. | [2] |
| Case reports | 3 critically ill patients with DTR A. baumannii VAP | Ventilator-associated pneumonia | Microbiological success in all 3 cases. | [16] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of eravacycline against A. baumannii.
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Caption: Workflow for determining the MIC of eravacycline.
Materials:
-
Eravacycline dihydrochloride analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
A. baumannii isolate(s)
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Eravacycline Stock Solution: Prepare a stock solution of eravacycline in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the A. baumannii strain from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation and Inoculation: a. Perform serial two-fold dilutions of the eravacycline stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL). b. Inoculate each well with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.
-
Reading the MIC: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of eravacycline that completely inhibits visible growth. For tetracyclines like eravacycline, slight haziness or a small button of growth may be present; the endpoint should be read as the well with approximately 80% reduction in growth compared to the growth control.
Detection of adeABC Efflux Pump Genes by PCR
Materials:
-
DNA extraction kit
-
Primers for adeA, adeB, and adeC
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from the A. baumannii isolate using a commercial kit or a standard boiling method.
-
PCR Amplification: a. Prepare a PCR master mix containing PCR buffer, MgCl₂, dNTPs, forward and reverse primers for each target gene (adeA, adeB, adeC), and Taq DNA polymerase. b. Add the template DNA to the master mix. c. Perform PCR using the following cycling conditions (annealing temperature may need optimization based on primer sequences):
- Initial denaturation: 94°C for 5 minutes
- 30 cycles of:
- Denaturation: 94°C for 1 minute
- Annealing: 55°C for 1 minute
- Extension: 72°C for 1 minute
- Final extension: 72°C for 5 minutes
-
Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel stained with a nucleic acid dye. Visualize the bands under UV light to confirm the presence of the target genes based on their expected amplicon size.
Quantification of adeB Gene Expression by qRT-PCR
Caption: Workflow for quantifying adeB gene expression.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for adeB and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow the A. baumannii isolate to the mid-logarithmic phase. Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Quantitative PCR: a. Set up qPCR reactions using a SYBR Green master mix, primers for the adeB gene and the housekeeping gene, and the synthesized cDNA as a template. b. Perform the qPCR using a real-time PCR system with cycling conditions such as:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute c. Include a melt curve analysis to ensure primer specificity.
-
Data Analysis: Calculate the relative expression of the adeB gene using the comparative CT (ΔΔCT) method, normalizing to the expression of the housekeeping gene. Compare the expression level in the test isolate to a susceptible control strain.
Conclusion
Eravacycline demonstrates significant promise as a therapeutic agent for infections caused by CRAB, supported by robust in vitro data and emerging clinical evidence. Its potent activity, even against strains resistant to other tetracyclines, makes it a valuable addition to the antimicrobial armamentarium. The protocols outlined above provide standardized methods for researchers and drug development professionals to evaluate the efficacy of eravacycline and investigate resistance mechanisms in A. baumannii. Continued surveillance and clinical research are essential to fully define its role in the management of these difficult-to-treat infections.
References
- 1. High Frequency of AdeA, AdeB and AdeC Genes among Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. The optimization of a rapid pulsed-field gel electrophoresis protocol for the typing of Acinetobacter baumannii, Escherichia coli and Klebsiella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. Everest Medicines Announces Official Publication of the Specifications for Antimicrobial Susceptibility Testing of Eravacycline (2025) [prnewswire.com]
- 6. standardization-and-interlaboratory-reproducibility-assessment-of-pulsed-field-gel-electrophoresis-generated-fingerprints-of-acinetobacter-baumannii - Ask this paper | Bohrium [bohrium.com]
- 7. Population analysis profiling [bio-protocol.org]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Multilocus Sequence Typing Scheme for Characterization of Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antibiotic Resistance and adeABC, adeR, adeS Efflux Pump Genes among Foodborne and Clinical Acinetobacter spp. in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Heteroresistance: an Emerging Field in Need of Clarity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bslonline.org [bslonline.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Eravacycline Dihydrochloride In Vitro Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Eravacycline dihydrochloride in an in vitro setting to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound lyophilized powder?
A1: this compound lyophilized powder should be stored at 2°C to 8°C and protected from light.[1][2][3][4] The vial should be kept in its carton until use.
Q2: My this compound solution appears cloudy/has particulates. Can I still use it?
A2: No. Reconstituted and diluted solutions of Eravacycline should be clear and range in color from light yellow to orange.[1][3][4][5] If the solution is cloudy or contains visible particulates, it should be discarded.
Q3: Can I freeze the reconstituted or diluted this compound solution for later use?
A3: No, freezing of either the reconstituted or diluted this compound solution is not recommended.[1][2][3]
Q4: What solvents should I use to reconstitute and dilute this compound for my in vitro experiments?
A4: For reconstitution, use Sterile Water for Injection or 0.9% Sodium Chloride Injection.[1][2][3] For subsequent dilution, only 0.9% Sodium Chloride Injection should be used to achieve the desired final concentration.[1][2][3] For research purposes, this compound is also soluble in water (up to 50 mg/mL) and DMSO (≥ 50 mg/mL).[6][7] However, some sources suggest that the compound is unstable in solution, and freshly prepared solutions are recommended.[6][8]
Q5: How long is the reconstituted this compound solution stable before I need to dilute it?
A5: The reconstituted solution (at a concentration of 10 mg/mL) is stable for up to 1 hour at room temperature (not to exceed 25°C).[1][4][5][9] It should be further diluted within this timeframe.
Q6: What is the stability of the final diluted this compound solution?
A6: The stability of the diluted solution depends on the storage temperature. There is some variation in the reported stability times. It is recommended to use the solution as soon as possible after preparation.
-
Room Temperature (not exceeding 25°C): The diluted solution should be used within 12 to 24 hours.[1][2][4][9]
-
Refrigerated (2°C to 8°C): The diluted solution can be stored for up to 8 days.[2][4]
Q7: Can I mix this compound with other drugs or in different infusion media for my experiments?
A7: No. This compound should not be mixed with other drugs.[1][5][9] It is recommended to use a dedicated line or to flush the line with 0.9% Sodium Chloride Injection before and after administration in a shared line setup.[1][2][5] The compatibility has been established with 0.9% Sodium Chloride Injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | - Use of incompatible solvents or diluents.- pH of the solution is outside the optimal range (5.5-7.0).[3]- Exceeded solubility limit. | - Ensure reconstitution and dilution are performed with the recommended solvents (Sterile Water for Injection or 0.9% Sodium Chloride).- Verify the pH of your final solution.- Do not exceed the recommended concentration range of 0.2 to 0.6 mg/mL for diluted solutions.[2][3] |
| Color Change Beyond Yellow to Orange | - Potential degradation of the compound. | - Discard the solution. Prepare a fresh solution following the recommended handling and storage procedures. Protect the stock powder and solutions from light. |
| Loss of Potency or Inconsistent Experimental Results | - Improper storage of lyophilized powder.- Use of expired solutions.- Repeated freeze-thaw cycles (if stock solutions were frozen against recommendations).- Instability in the experimental medium over time. | - Store the lyophilized powder at 2°C to 8°C, protected from light.[1][2][3][4]- Adhere to the stability timelines for reconstituted and diluted solutions.- Prepare fresh solutions for each experiment.[6][8]- Consider the stability of Eravacycline in your specific cell culture or assay medium over the duration of the experiment. |
Data Summary Tables
Table 1: Reconstitution and Dilution Stability of this compound
| Solution Stage | Reconstitution Solvent | Dilution Solvent | Concentration | Storage Condition | Stability |
| Reconstituted | Sterile Water for Injection or 0.9% NaCl | N/A | 10 mg/mL[1][3] | Room Temperature (≤25°C) | Up to 1 hour[1][4][5][9] |
| Diluted | N/A | 0.9% NaCl | 0.2 - 0.6 mg/mL[2][3] | Room Temperature (≤25°C) | 12 - 24 hours[1][2][4][9] |
| Diluted | N/A | 0.9% NaCl | 0.2 - 0.6 mg/mL[2][3] | Refrigerated (2°C - 8°C) | Up to 8 days[2][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [6] |
| DMSO | ≥ 50 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Assays
-
Aseptic Technique: All procedures should be performed under aseptic conditions (e.g., in a laminar flow hood).
-
Reconstitution:
-
Bring the vial of this compound lyophilized powder to room temperature.
-
Reconstitute the 50 mg vial with 5 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to yield a 10 mg/mL solution.[1][3]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[1][2][3]
-
The reconstituted solution should be a clear, pale yellow to orange color.[3][4]
-
-
Dilution:
-
This reconstituted solution should be further diluted within 1 hour of preparation.[1][4][5]
-
Calculate the required volume of the 10 mg/mL reconstituted solution to achieve the desired final concentration for your experiment.
-
Dilute the calculated volume in 0.9% Sodium Chloride Injection to a final concentration within the range of 0.2 to 0.6 mg/mL.[2][3] For other in vitro assays, further dilution in the appropriate sterile assay medium can be performed.
-
-
Final Inspection:
-
Use:
-
Use the freshly prepared diluted solution immediately for your in vitro experiments for best results.
-
Visualizations
Caption: Experimental workflow for the preparation of this compound solution.
Caption: Generalized degradation pathways for tetracycline-class antibiotics.
References
- 1. drugs.com [drugs.com]
- 2. Xerava (eravacycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. globalrph.com [globalrph.com]
- 4. Dosing & Administration | XERAVA® (eravacycline) [xerava.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ec.europa.eu [ec.europa.eu]
Troubleshooting inconsistent MIC results for Eravacycline dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Eravacycline dihydrochloride.
Troubleshooting Guide
Inconsistent MIC results for Eravacycline can arise from various factors. This guide provides a systematic approach to identify and resolve common issues.
Question: We are observing significant well-to-well and experiment-to-experiment variability in our Eravacycline MIC assays. Where should we start troubleshooting?
Answer:
Start by systematically evaluating the core components of your experimental setup. Eravacycline is generally stable under standard testing conditions, so deviations often point to procedural inconsistencies.[1]
Troubleshooting Workflow
References
Technical Support Center: Optimizing Eravacycline Dihydrochloride Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Eravacycline dihydrochloride dosage for animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound in animal experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or incomplete dissolution of this compound in vehicle. | This compound solubility can be limited in standard aqueous solutions. The pH of the solution may not be optimal. | Prepare stock solutions in a suitable solvent like DMSO. For final dosing solutions, a formulation of DMSO, Tween 80, and saline can be used. For example, a vehicle consisting of 10% DMSO, 5% Tween 80, and 85% saline has been described. Ensure the final solution is clear before administration.[1] |
| Inconsistent efficacy at a given dose. | Variability in animal models (e.g., immunocompromised vs. immunocompetent). Differences in bacterial strains and their minimum inhibitory concentrations (MICs). Issues with the administration route leading to variable bioavailability. | Ensure the use of a consistent and appropriate animal model for the infection being studied.[2][3] It is crucial to determine the MIC of Eravacycline against the specific bacterial isolate being used.[4] Intravenous (i.v.) or intraperitoneal (i.p.) routes are commonly used to ensure consistent systemic exposure.[4][5] |
| Observed adverse effects in animals (e.g., infusion site reactions, lethargy). | High dosage or rapid administration. The formulation of the dosing solution may cause local irritation. Eravacycline is structurally similar to tetracyclines, which can have class-specific adverse effects.[6][7] | Reduce the infusion rate or dilute the dosing solution further. Monitor animals closely for any signs of distress. Consider adjusting the dosage based on tolerability studies. Be aware of potential tetracycline-class effects like photosensitivity or gastrointestinal issues.[6][7] |
| Discrepancy between in vitro MIC and in vivo efficacy. | Pharmacokinetic/pharmacodynamic (PK/PD) properties of Eravacycline. The free drug concentration at the site of infection may not be sufficient. The immune status of the animal model can influence outcomes.[2][3] | The 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD parameter that best correlates with Eravacycline's efficacy.[4][8] Dose fractionation studies can help determine the optimal dosing regimen to achieve the target fAUC/MIC.[4] Consider using immunocompetent models where relevant, as the immune system can contribute to bacterial clearance.[9] |
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for Eravacycline in murine infection models?
Starting doses in murine models have ranged from 0.2 mg/kg to 10 mg/kg, administered either once or twice daily.[5][10][11] The optimal dose will depend on the specific infection model, the pathogen's susceptibility (MIC), and the desired therapeutic endpoint (e.g., bacterial load reduction, survival).
2. How should I prepare this compound for intravenous administration in mice?
For intravenous administration, this compound can be dissolved in a vehicle suitable for injection. A common approach is to first create a stock solution in an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable carrier such as saline, potentially with a surfactant like Tween 80 to maintain solubility.[1] For example, a formulation of 10% DMSO, 5% Tween 80, and 85% saline has been suggested.[1] Always ensure the final solution is clear and free of precipitates before injection.
3. What are the key pharmacokinetic parameters of Eravacycline in mice?
In mice, single intraperitoneal doses of 2.5 to 80 mg/kg resulted in maximum plasma concentrations (Cmax) ranging from 0.34 to 2.58 mg/L and an area under the concentration-time curve (AUC) from 2.44 to 57.6 mg·h/L.[4] The elimination half-life has been reported to be between 3.9 and 17.6 hours.[4]
4. Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts the efficacy of Eravacycline?
The 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the PK/PD index that best correlates with the efficacy of Eravacycline in murine thigh infection models.[4][8]
5. Are there any known adverse effects of Eravacycline in animal studies?
While specific adverse event reports in preclinical studies are limited in the provided search results, Eravacycline is a tetracycline-class drug. Therefore, potential class-related adverse effects such as gastrointestinal issues, photosensitivity, and effects on bone and teeth development in young animals should be considered.[6][7][12] In clinical trials with humans, the most common adverse reactions were infusion site reactions, nausea, and vomiting.[7][13]
Quantitative Data Summary
Table 1: Eravacycline Efficacy in Murine Infection Models
| Infection Model | Pathogen | Dose (Route, Frequency) | Efficacy Endpoint | Result | Reference |
| Septicemia | Staphylococcus aureus (including MRSA) | ≤1 mg/kg (i.v., q.d.) | 50% Protective Dose (PD50) | ≤1 mg/kg | [5][10][11] |
| Septicemia | Escherichia coli | 1.2 to 4.4 mg/kg (i.v., q.d.) | 50% Protective Dose (PD50) | 1.2 to 4.4 mg/kg | [5][10][11] |
| Neutropenic Thigh | Staphylococcus aureus (MSSA) | 0.2 to 9.5 mg/kg (i.v., single dose) | Bacterial Load Reduction | 2 log10 CFU reduction | [5][10][11] |
| Neutropenic Lung | Streptococcus pneumoniae (tetracycline-resistant) | 3 to 12 mg/kg (i.v., b.i.d.) | Bacterial Load Reduction | 2.6 to 3.9 log10 CFU reduction | [5] |
| Pyelonephritis | Uropathogenic E. coli | 2 to 10 mg/kg (i.v., b.i.d.) | Bacterial Load Reduction | Up to 4.6 log10 CFU reduction | [5][10] |
Table 2: Pharmacokinetic Parameters of Eravacycline in Mice (Single Intraperitoneal Dose)
| Dose (mg/kg) | Cmax (mg/L) | AUC0–∞ (mg·h/L) | Half-life (h) | Reference |
| 2.5 | 0.34 | 2.44 | 3.9 | [4] |
| 5 | - | - | - | [4] |
| 10 | - | - | - | [4] |
| 20 | - | - | - | [4] |
| 40 | - | - | - | [4] |
| 80 | 2.58 | 57.6 | 17.6 | [4] |
Experimental Protocols
1. Murine Thigh Infection Model (Neutropenic)
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection: An inoculum of the test pathogen (e.g., S. aureus, E. coli) is injected into the thigh muscle.[4][9]
-
Treatment: Eravacycline is administered at various doses and schedules, typically via intravenous or intraperitoneal injection, starting 2 hours post-infection.[4][9]
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).[4]
2. Pharmacokinetic Study in Mice
-
Animal Model: Healthy, uninfected mice.[4]
-
Drug Administration: A single dose of Eravacycline is administered, typically via the intraperitoneal or intravenous route.[4]
-
Sampling: Blood samples are collected from groups of mice at multiple time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, and 18 hours).[4]
-
Analysis: Plasma is separated by centrifugation, and Eravacycline concentrations are determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, half-life) are calculated from the plasma concentration-time data.[4]
Visualizations
Caption: Workflow for a neutropenic murine thigh infection model.
Caption: Relationship between PK/PD parameters for Eravacycline.
References
- 1. eravacycline | fluorocycline | synthetic halogenated tetracycline | CAS 1207283-85-9 | Buy TP-434; TP434; trade name: Xerava | InvivoChem [invivochem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Efficacy of Eravacycline In Vivo against Gram-Positive and Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Xerava (eravacycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. The Efficacy and Safety of Eravacycline in the Treatment of Complicated Intra-Abdominal Infections: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Eravacycline (TP-434) Is Efficacious in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eravacycline Dihydrochloride Efflux Pump-Mediated Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eravacycline dihydrochloride, particularly concerning efflux pump-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Eravacycline is a synthetic fluorocycline antibiotic, belonging to the tetracycline class. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth and replication.[1][2]
Q2: How does efflux pump-mediated resistance to Eravacycline develop?
A2: While Eravacycline was designed to evade common tetracycline resistance mechanisms, including some efflux pumps, resistance can still emerge.[1] This typically occurs through the overexpression of certain multidrug resistance (MDR) efflux pumps. For example, in Acinetobacter baumannii, mutations in the adeS gene, a sensor kinase, can lead to the overexpression of the AdeABC efflux pump, resulting in increased expulsion of Eravacycline from the bacterial cell and consequently, a higher minimum inhibitory concentration (MIC).[3] Similarly, overexpression of the OqxAB and MacAB efflux pumps has been implicated in Eravacycline resistance in Klebsiella pneumoniae.[4]
Q3: What are common efflux pumps associated with Eravacycline resistance?
A3: Several Resistance-Nodulation-Division (RND)-type efflux pumps are associated with Eravacycline resistance. The most well-documented is the AdeABC pump in Acinetobacter baumannii.[3] In Klebsiella pneumoniae, the OqxAB and MacAB efflux pumps have been shown to contribute to resistance.[4] A plasmid-encoded RND efflux pump, TMexCD1-TOprJ1, has also been identified to confer resistance to Eravacycline in Klebsiella pneumoniae.[5]
Q4: What are efflux pump inhibitors (EPIs) and how can they help overcome resistance?
A4: Efflux pump inhibitors are molecules that can block the activity of bacterial efflux pumps. By doing so, they can restore the intracellular concentration of an antibiotic to effective levels, thereby re-sensitizing resistant bacteria. Commonly used broad-spectrum EPIs in research settings include Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenylhydrazone (CCCP). When used in conjunction with Eravacycline in in vitro assays, a significant decrease in the MIC for a resistant strain suggests the involvement of efflux pumps.
Troubleshooting Guides
Guide 1: Minimum Inhibitory Concentration (MIC) Testing for Eravacycline
Q: My Eravacycline MIC values for quality control (QC) strains are consistently out of the acceptable range. What should I do?
A: This is a common issue that can invalidate your experimental results. Here’s a step-by-step troubleshooting approach:
-
Verify QC Strain Integrity:
-
Ensure you are using the recommended QC strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Enterococcus faecalis ATCC 29212.[1][2]
-
Confirm the purity of your QC strain culture by streaking on an appropriate agar plate.
-
Use a fresh, sub-cultured isolate for each experiment. QC strains should be passaged twice before testing.[1][2]
-
-
Check Eravacycline Preparation and Storage:
-
This compound should be dissolved in an appropriate solvent (e.g., sterile distilled water) to create a stock solution.
-
Prepare fresh stock solutions regularly and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Confirm the final concentrations in your dilution series are accurate.
-
-
Review Broth Microdilution Protocol:
-
Ensure you are strictly following the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[1]
-
Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
The final bacterial inoculum in each well should be approximately 5 x 10^5 CFU/mL.
-
Incubate plates at 35-37°C for 16-20 hours in ambient air.[1][6]
-
-
Reading and Interpretation:
Guide 2: Efflux Pump Inhibitor (EPI) Assays
Q: I am not observing a significant fold-decrease in Eravacycline MIC in the presence of an efflux pump inhibitor for my suspected resistant strain. What could be the reason?
A: This could indicate several possibilities. Follow these troubleshooting steps:
-
Confirm the Resistance Mechanism: The resistance may not be primarily mediated by the efflux pumps targeted by your chosen inhibitor. Consider other resistance mechanisms such as target site modification (e.g., ribosomal mutations).
-
Optimize EPI Concentration: The concentration of the EPI is crucial. If it's too low, it won't effectively inhibit the pumps. If it's too high, it could be toxic to the bacteria, leading to a false-positive result.
-
Perform a preliminary experiment to determine the MIC of the EPI alone for your bacterial strain. The concentration used in the combination assay should be sub-inhibitory (typically 1/4 to 1/2 of its MIC).
-
Commonly used concentrations are 10-20 mg/L for PAβN and 1-5 µM for CCCP, but these may need to be optimized for your specific strain.
-
-
Inhibitor Specificity: Not all EPIs are effective against all efflux pumps. PAβN is a broad-spectrum RND efflux pump inhibitor, while CCCP is a proton motive force dissipator that affects energy-dependent pumps. The efflux pump in your strain might not be susceptible to the inhibitor you are using.
-
Experimental Controls:
-
Include a known susceptible strain and a known resistant strain (if available) as controls.
-
Always run a control with Eravacycline alone and the EPI alone.
-
A significant reduction in MIC is generally considered to be a 4-fold or greater decrease.
Guide 3: Gene Expression Analysis by qRT-PCR
Q: My qRT-PCR results for efflux pump gene expression are inconsistent and show high variability between replicates. How can I improve this?
A: High variability in qRT-PCR is often due to technical inconsistencies. Here are some troubleshooting tips:
-
RNA Quality and Integrity:
-
Use a standardized RNA extraction method and ensure the RNA is of high purity (A260/280 ratio of ~2.0 and A260/230 ratio of >1.8).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer. Degraded RNA will lead to unreliable results.
-
-
Primer Design and Validation:
-
Ensure your primers are specific for the target gene (e.g., adeA, adeB, adeC for the AdeABC pump) and do not form primer-dimers.[7]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
Reverse Transcription Consistency:
-
Use the same amount of starting RNA for all samples in the reverse transcription reaction.
-
Ensure thorough mixing of the reaction components.
-
-
qRT-PCR Reaction Setup:
-
Use a master mix to prepare your reaction cocktail to minimize pipetting errors.
-
Ensure accurate and consistent pipetting, especially for small volumes.
-
Run all samples and controls (including no-template controls) in triplicate.
-
-
Data Analysis:
Data Presentation
Table 1: Eravacycline MIC50 and MIC90 Values for Various Bacterial Species
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.25 | 0.5 | [1][2] |
| Klebsiella pneumoniae | 0.5 | 2 | [1][2] |
| Acinetobacter baumannii | 0.5 | 2 | [1][2] |
| Staphylococcus aureus | 0.12 | 1 | [1][2] |
| Enterococcus faecalis | 0.06 | 0.12 | [1][2] |
| Enterococcus faecium | 0.06 | 0.5 | [1][2] |
Table 2: Quality Control Ranges for Eravacycline MIC Testing
| QC Strain | CLSI/EUCAST Range (mg/L) | Reference |
| Escherichia coli ATCC 25922 | 0.032 - 0.125 | [1][2] |
| Staphylococcus aureus ATCC 29213 | 0.016 - 0.125 | [2] |
| Enterococcus faecalis ATCC 29212 | 0.016 - 0.064 | [1][2] |
| Pseudomonas aeruginosa ATCC 27853 | 2 - 16 | [1][2] |
Table 3: Fold-Change in Efflux Pump Gene Expression in Resistant Isolates
| Bacterial Species | Efflux Pump Gene | Fold-Change Range | Reference |
| Klebsiella pneumoniae (Eravacycline-nonsusceptible) | oqxA or oqxB | 35.64 – 309.02 | [4] |
| Klebsiella pneumoniae (Eravacycline-heteroresistant) | oqxA or oqxB | 8.42 – 296.34 | [4] |
| Klebsiella pneumoniae (Eravacycline-heteroresistant) | macA or macB | 3.23 – 28.35 | [4] |
| Acinetobacter baumannii (Tigecycline-resistant) | adeB | Up to >10-fold | [9] |
Experimental Protocols
Protocol 1: Eravacycline Broth Microdilution MIC Assay (CLSI M07)
-
Prepare Eravacycline Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1280 mg/L.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of the Eravacycline stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 16 mg/L to 0.015 mg/L.[1]
-
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to get a working suspension of 1-2 x 10^6 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the working bacterial suspension to each well of the microtiter plate containing 50 µL of the Eravacycline dilutions, resulting in a final volume of 100 µL and a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of Eravacycline that shows no visible bacterial growth.
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
-
Determine EPI MIC: First, determine the MIC of the chosen EPI (e.g., PAβN or CCCP) for your test strain using the broth microdilution method described above.
-
Prepare Assay Plates: Prepare two sets of 96-well plates with serial dilutions of Eravacycline as described in Protocol 1.
-
Add EPI: To one set of plates, add the EPI to each well at a final sub-inhibitory concentration (e.g., 1/2 the MIC of the EPI).
-
Inoculate and Incubate: Inoculate both sets of plates with the bacterial suspension and incubate as described in Protocol 1.
-
Determine MICs: Read the MIC of Eravacycline in the absence and presence of the EPI. A ≥4-fold reduction in the MIC in the presence of the EPI is considered significant and suggests the involvement of an active efflux pump.
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow your bacterial isolates to the mid-logarithmic phase. Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions. Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.[10]
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for your target efflux pump gene (e.g., adeB) and a housekeeping gene (e.g., 16S rRNA).
-
A typical thermal cycling program consists of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60-62°C for 30-60 seconds.[7][10]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression compared to a control (e.g., a susceptible strain) using the 2-ΔΔCt method, where ΔΔCt = ΔCttest sample - ΔCtcontrol sample.[7]
-
Visualizations
References
- 1. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Mechanism of eravacycline resistance in Acinetobacter baumannii mediated by a deletion mutation in the sensor kinase adeS, leading to elevated expression of the efflux pump AdeABC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. bslonline.org [bslonline.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Overexpression of the adeB Efflux Pump Gene in Tigecycline-Resistant Acinetobacter baumannii Clinical Isolates and Its Inhibition by (+)Usnic Acid as an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
Impact of media components on Eravacycline dihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eravacycline dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of media components on the in vitro activity of Eravacycline?
A1: The in vitro antibacterial activity of Eravacycline is largely unaffected by common variations in susceptibility testing parameters, including the age of the cation-adjusted Mueller-Hinton broth (CA-MHB) and the use of frozen medium.[1][2] However, certain components and conditions can influence its activity against specific organisms.
Q2: How does the pH of the culture medium affect Eravacycline's activity?
A2: Variations in pH can lead to minor changes in Eravacycline's Minimum Inhibitory Concentration (MIC) values. Specifically, 2- to 4-fold decreases in MICs have been observed for S. pneumoniae at pH 6.0 and for E. faecalis at pH 8.0.[1]
Q3: Does the presence of serum in the culture medium impact Eravacycline's performance?
A3: Yes, the addition of human serum can affect Eravacycline's activity. A 4-fold increase in the MIC was observed for E. faecalis in the presence of 5% and 10% human serum.[1]
Q4: Are there any known effects of detergents like Polysorbate 80 on Eravacycline's activity?
A4: The presence of 0.002% polysorbate has been shown to cause a 4-fold increase in the MIC of Eravacycline against E. faecalis.[1]
Q5: What is the role of divalent cations, such as Ca²⁺ and Mg²⁺, in the activity of Eravacycline?
A5: Tetracycline-class antibiotics are known to chelate divalent cations, and this interaction is often crucial for their antibacterial action.[2][3][4] The active form of the drug that binds to the ribosome is likely a magnesium-tetracycline complex.[3][5] However, studies have shown that supplemental Ca²⁺ in the test medium does not have a significant effect on Eravacycline MIC values.[1] It is important to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure standardized cation concentrations.[6]
Troubleshooting Guides
Problem 1: My Eravacycline MIC values are inconsistent or higher than expected.
This issue can arise from several factors related to media preparation and experimental setup. Follow this troubleshooting workflow to identify the potential cause.
References
- 1. In Vitro Susceptibility Testing of Eravacycline Is Unaffected by Medium Age and Nonstandard Assay Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picmonic.com [picmonic.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexes of tetracyclines with divalent metal cations investigated by stationary and femtosecond-pulsed techniques - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. biomedres.us [biomedres.us]
- 6. In vitro Antimicrobial Activity and Dose Optimization of Eravacycline and Other Tetracycline Derivatives Against Levofloxacin-Non-Susceptible and/or Trimethoprim-Sulfamethoxazole-Resistant Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Eravacycline dihydrochloride in infusion solutions
<
This center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Eravacycline dihydrochloride during the preparation and administration of infusion solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a synthetic, broad-spectrum fluorocycline antibiotic belonging to the tetracycline class.[1][2] It works by inhibiting bacterial protein synthesis.[1][3] Precipitation is a critical concern because the formation of particulates in an intravenous solution can pose significant safety risks, including potential embolism and reduced drug efficacy. The dihydrochloride salt form is a lyophilized, yellow to orange powder developed to enhance the stability and solubility of the drug for intravenous administration.[1][4]
Q2: What are the approved reconstitution and dilution solvents for this compound?
A2: For reconstitution, each 50 mg vial of Eravacycline should be mixed with 5 mL of either Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP.[5][6][7] Following reconstitution, the solution must be further diluted for infusion only in 0.9% Sodium Chloride Injection, USP.[1][4][8] The compatibility with other infusion solutions has not been established.[9]
Q3: What is the target concentration and pH for the final infusion solution?
A3: The final infusion solution should have a target Eravacycline concentration of 0.3 mg/mL, within an acceptable range of 0.2 to 0.6 mg/mL.[1][4][8] The pH of the commercial product is adjusted to between 5.5 and 7.0.[1][4][10] Maintaining the appropriate pH is crucial for solubility.
Q4: What are the stability and storage guidelines after reconstitution and dilution?
A4: Stability is time and temperature-dependent. Adhering to these guidelines is essential to prevent both precipitation and degradation.
| Storage Condition | Reconstituted in Vial (10 mg/mL) | Diluted in Infusion Bag (0.3 mg/mL) |
| Room Temperature (≤25°C / 77°F) | Use within 1 hour.[5][11][12] | Must be infused within 6 to 24 hours (varies by source).[1][4][6][8] |
| Refrigerated (2°C to 8°C / 36°F to 46°F) | Must be diluted within 1 hour.[11] | Stable for up to 10 days (varies by source).[6][7][8][11] |
Note: Do not freeze reconstituted or diluted solutions.[4][8] Always keep vials in their carton until use to protect from light.[5][8]
Troubleshooting Guide
Problem: I observed cloudiness, particulates, or a gummy precipitate in my solution.
This is the most common sign of Eravacycline precipitation. Follow this decision tree to identify the potential cause and corrective action. If precipitation is observed at any stage, the solution is not suitable for use and must be discarded. [1][4]
Experimental Protocols
Protocol 1: Reconstitution and Dilution for Infusion
This protocol details the standard procedure for preparing this compound for experimental intravenous administration. Aseptic technique must be used throughout.[1][4]
Methodology:
-
Dose Calculation: Calculate the total required dose of Eravacycline based on the subject's weight (e.g., 1 mg/kg) and determine the number of 50 mg vials needed.[1][4]
-
Reconstitution: Aseptically add 5 mL of Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP to each 50 mg vial. This results in a concentration of 10 mg/mL.[1][5]
-
Dissolution: Gently swirl the vial(s) until the lyophilized powder is completely dissolved. Avoid vigorous shaking or rapid movement, as this can cause foaming.[1][4][5]
-
Initial Inspection: The reconstituted solution should be a clear, pale yellow to orange liquid. If any particulates or cloudiness are observed, do not proceed and discard the vial.[4][7]
-
Dilution: Withdraw the calculated volume from the vial(s) and add it to an infusion bag of 0.9% Sodium Chloride Injection, USP. The final volume should be adjusted to achieve a target concentration of 0.3 mg/mL.[1][4][8] Do not shake the infusion bag.[1][4]
-
Final Inspection: Inspect the final diluted solution for any signs of precipitation or particulates before administration.[5]
Protocol 2: Simulated Y-Site Compatibility Testing
This protocol can be used to assess the physical compatibility of Eravacycline with other intravenous medications.
Materials:
-
Eravacycline solution (0.6 mg/mL in 0.9% NaCl, representing the upper limit of the clinical range).
-
Test drug solution (prepared at its highest expected concentration for IV administration).
-
Clear glass test tubes.
-
pH meter.
-
Turbidimeter (optional, for quantitative analysis).
-
Black and white background for visual inspection.
Methodology:
-
Preparation: Prepare the Eravacycline and test drug solutions as specified.
-
Admixture: In a clear glass test tube, mix 5 mL of the Eravacycline solution with 5 mL of the test drug solution.[13]
-
Initial Observation: Immediately inspect the mixture visually against black and white backgrounds for any signs of precipitation, color change, or gas formation. Measure turbidity if applicable.
-
Timed Observations: Repeat the visual and turbidimetric observations at subsequent time points, such as 30, 60, and 120 minutes after mixing.[13]
-
pH Measurement: Measure the pH of the admixture at the 60-minute time point and compare it to the baseline pH of the individual solutions. A significant change in pH can indicate a chemical interaction.[13]
-
Interpretation: The drugs are considered physically incompatible if any particulate matter, haze, color change, or significant change in turbidity or pH is observed at any time point.
Known Incompatibilities: A study of simulated Y-site administration found Eravacycline to be physically incompatible with the following parenteral drugs:
-
Albumin
-
Amiodarone HCl
-
Ceftaroline fosamil
-
Colistimethate sodium
-
Furosemide
-
Meropenem
-
Meropenem/vaborbactam
-
Micafungin sodium
-
Propofol
-
Sodium bicarbonate[13]
When co-administering, always use a dedicated intravenous line or ensure the line is thoroughly flushed with 0.9% Sodium Chloride Injection, USP before and after Eravacycline infusion.[1][5][11]
References
- 1. globalrph.com [globalrph.com]
- 2. This compound [drugcentral.org]
- 3. glpbio.com [glpbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 8. Xerava (eravacycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Dosing & Administration | XERAVA® (eravacycline) [xerava.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Assessment of the Physical Compatibility of Eravacycline and Common Parenteral Drugs During Simulated Y-site Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Eravacycline Dihydrochloride Activity: A Guide to pH Adjustment
Technical Support Center
For researchers, scientists, and drug development professionals, achieving optimal experimental outcomes with Eravacycline dihydrochloride hinges on meticulous attention to solution parameters, particularly pH. This guide provides detailed information, troubleshooting advice, and standardized protocols to ensure the consistent and maximal antibacterial activity of Eravacycline in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for this compound solutions?
A1: For optimal stability and to mimic physiological conditions, it is recommended to prepare this compound solutions within a pH range of 6.5 to 7.5. The commercial formulation of Eravacycline for intravenous administration is adjusted to a pH between 5.5 and 7.0.[1] A pH of 6.8 has been noted as favorable for stability against epimerization during manufacturing processes.[2]
Q2: How does pH affect the activity of Eravacycline?
A2: The pH of the experimental medium can influence the antibacterial activity of Eravacycline. For instance, in vitro susceptibility testing has shown variations in Minimum Inhibitory Concentration (MIC) values against certain bacteria at different pH levels. One study observed a 2- to 4-fold decrease in MIC values for S. pneumoniae at pH 6.0 and for E. faecalis at pH 8.0, indicating enhanced activity under these specific conditions.[3] However, the optimal pH can be pathogen-specific, making it crucial to determine the ideal pH for your particular experimental setup.
Q3: How does pH impact the stability of this compound?
A3: Eravacycline's chemical stability is pH-dependent. Significant deviations from the recommended neutral pH range can lead to degradation of the compound. It is crucial to avoid rapid shifts in pH during solution preparation, as this can negatively impact the drug's integrity.[4] For production purposes, a pH of 6.8 was selected to minimize C-4 epimerization, a common degradation pathway for tetracyclines.[2]
Q4: Can I use pre-made buffers to dissolve this compound?
A4: Yes, using pre-made, sterile buffers is recommended for consistency. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common and suitable choice for many in vitro assays. However, always ensure the buffer components do not interact with Eravacycline or interfere with the experimental assay.
Q5: What are the signs of Eravacycline degradation due to improper pH?
A5: Visual signs of degradation can include a change in the color of the solution from its typical clear, pale yellow to orange appearance, or the formation of precipitates.[1][5] A noticeable decrease in antibacterial activity in your assays compared to expected results can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent antibacterial activity | Incorrect pH of the experimental medium or drug solution. | 1. Verify the pH of your culture medium and Eravacycline stock solution using a calibrated pH meter.2. Adjust the pH of the medium to the optimal range for your target organism, if known.3. Prepare fresh Eravacycline stock solutions at the recommended pH of 6.5-7.5. |
| Precipitate formation in the Eravacycline solution | The pH of the solution is outside the optimal solubility range. | 1. Discard the solution with precipitate.2. Prepare a fresh solution, ensuring the pH is maintained within the 6.5-7.5 range during and after dissolution.3. Consider using a different buffering agent if compatibility issues are suspected. |
| Color change of the Eravacycline solution | Chemical degradation of the compound. | 1. Discard the discolored solution.2. Review your solution preparation protocol to ensure the pH was correctly adjusted and that the solution was not exposed to harsh conditions (e.g., extreme pH, high temperature).3. Prepare a fresh stock solution and store it under the recommended conditions.[5] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL Eravacycline stock solution at a target pH of 7.0.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with a micro-electrode
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a portion of the sterile, deionized water to the tube to create a slurry.
-
Slowly add the remaining water while gently vortexing to dissolve the powder. Avoid vigorous shaking to prevent foaming.[5][6]
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.0 by adding small aliquots of 0.1 M HCl or 0.1 M NaOH as needed. Stir gently after each addition and allow the reading to stabilize before the next addition.
-
Once the target pH is reached, bring the solution to the final desired volume with sterile, deionized water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below for long-term storage.
Protocol 2: Determining the Optimal pH for Eravacycline Activity Against a Specific Bacterium
This protocol outlines a method to determine the optimal pH for Eravacycline's antibacterial activity using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
pH-adjusted this compound stock solution (from Protocol 1)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile buffers of varying pH (e.g., phosphate buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a series of CAMHB media, each adjusted to a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using the sterile buffers.
-
In separate 96-well plates for each pH condition, perform a serial two-fold dilution of the Eravacycline stock solution with the corresponding pH-adjusted CAMHB.
-
Prepare an inoculum of the target bacterial strain and adjust its concentration to the standard for MIC testing (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plates with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls for each pH condition.
-
Incubate the plates under appropriate conditions for the target bacterium (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC for each pH by identifying the lowest concentration of Eravacycline that visibly inhibits bacterial growth.
-
The pH at which the lowest MIC is observed is the optimal pH for Eravacycline activity against the tested bacterium under these conditions.
Visual Guides
Caption: Workflow for preparing a pH-adjusted Eravacycline stock solution.
Caption: Experimental workflow for determining the optimal pH for Eravacycline activity.
Caption: Relationship between solution pH and Eravacycline's activity.
References
- 1. globalrph.com [globalrph.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Susceptibility Testing of Eravacycline Is Unaffected by Medium Age and Nonstandard Assay Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dosing & Administration | XERAVA® (eravacycline) [xerava.com]
- 6. Xerava (eravacycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Eravacycline and Omadacycline
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, two newer tetracycline-class antibiotics, eravacycline and omadacycline, have emerged as promising therapeutic options. This guide provides a detailed comparative analysis of their in vitro efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Both eravacycline, a synthetic fluorocycline, and omadacycline, a semisynthetic aminomethylcycline, are designed to overcome common tetracycline resistance mechanisms, specifically efflux pumps and ribosomal protection.[1] They share a fundamental mechanism of action with other tetracyclines, which involves binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis.[2][3] This guide delves into their comparative in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for eravacycline and omadacycline against various bacterial species, as reported in several studies.
Gram-Positive Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Eravacycline | 1017 | 0.12 | 0.25 | [1][2] |
| Omadacycline | 1017 | 0.5 | 1 | [1][2] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Eravacycline | - | 0.12 | - | [4] |
| Omadacycline | 299 | 0.12 | 0.5 | [5] | |
| Enterococcus faecalis | Eravacycline | - | 0.06 | 0.06 | [4] |
| Omadacycline | - | - | 0.25 | [6] | |
| Vancomycin-resistantEnterococcus faecalis (VRE) | Eravacycline | 26 | - | - | [7] |
| Omadacycline | 26 | - | - | [7] | |
| Enterococcus faecium | Eravacycline | - | 0.06 | 0.06 | [4] |
| Omadacycline | - | - | 0.12 | [6] | |
| Vancomycin-resistantEnterococcus faecium (VRE) | Eravacycline | 54 | - | - | [7] |
| Omadacycline | 54 | - | - | [7] | |
| Streptococcus pneumoniae | Eravacycline | 415 | - | 0.008 | [8] |
| Omadacycline | 304 | 0.06 | 0.06 | [9] |
Gram-Negative Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Eravacycline | 12436 | - | 0.5 | [8] |
| Omadacycline | - | 1 | 2 | [5] | |
| Klebsiella pneumoniae | Eravacycline | 12436 | - | 0.5 | [8] |
| Omadacycline | 94 | - | - | [10] | |
| Acinetobacter baumannii | Eravacycline | 1893 | - | 1 | [8] |
| Omadacycline | - | - | - | [3] |
Experimental Protocols
The determination of in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new antimicrobial agents. The data presented in this guide were primarily generated using standardized methodologies, including broth microdilution, agar dilution, and MIC test strips.
Broth Microdilution
This is a widely used method for determining the MIC of an antimicrobial agent.[11] The general procedure involves:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.[11]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar Dilution
The agar dilution method is considered a reference standard for MIC testing. The process is as follows:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
MIC Test Strips
MIC test strips are a convenient alternative to traditional dilution methods.[13] They consist of a plastic strip impregnated with a predefined gradient of an antibiotic.
-
Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate to create a lawn of bacteria.
-
Application of Strip: The MIC test strip is placed onto the inoculated agar surface.[14]
-
Incubation: The plate is incubated, allowing the antibiotic to diffuse from the strip into the agar, creating a concentration gradient.
-
Result Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.[15]
Visualizing the Experimental Workflow
To further clarify the process of determining in vitro efficacy, the following diagram illustrates a typical experimental workflow for MIC determination.
A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Resistance
Eravacycline and omadacycline are specifically engineered to evade the two primary mechanisms of tetracycline resistance:
-
Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, preventing them from reaching their ribosomal target. The structural modifications of eravacycline and omadacycline hinder their recognition and transport by these pumps.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge tetracyclines, allowing protein synthesis to resume. The enhanced binding affinity of eravacycline and omadacycline to the ribosome makes them less susceptible to displacement by RPPs.
The following diagram illustrates the mechanism of action of these antibiotics and how they overcome resistance.
Mechanism of action and resistance evasion by eravacycline and omadacycline.
Conclusion
The in vitro data presented in this guide demonstrate that both eravacycline and omadacycline possess potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. While their efficacy can vary depending on the specific bacterial species, both antibiotics represent valuable additions to the antimicrobial armamentarium. This comparative guide serves as a resource for the scientific community to inform further research and development in the critical area of infectious diseases.
References
- 1. In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 3. Evaluating the Efficacy of Eravacycline and Omadacycline against Extensively Drug-Resistant Acinetobacter baumannii Patient Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of omadacycline, eravacycline and tigecycline against non-ESBL-producing, ESBL-producing and carbapenem-resistant isolates of K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. serosep.com [serosep.com]
- 14. liofilchem.net [liofilchem.net]
- 15. MIC Test Strip [liofilchem.com]
A Head-to-Head Comparison of Eravacycline and Plazomicin: A Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, two relatively new antibiotics, Eravacycline and Plazomicin, have emerged as important therapeutic options. This guide provides a detailed, data-driven comparison of these two agents to assist researchers, scientists, and drug development professionals in understanding their respective profiles.
At a Glance: Eravacycline vs. Plazomicin
| Feature | Eravacycline | Plazomicin |
| Drug Class | Fluorocycline (Tetracycline derivative) | Next-generation Aminoglycoside |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] |
| Primary Indication(s) | Complicated intra-abdominal infections (cIAI).[2] | Complicated urinary tract infections (cUTI), including pyelonephritis.[6] |
| Spectrum of Activity | Broad-spectrum, including Gram-positive (including MRSA and VRE), Gram-negative (including ESBL and CRE), and anaerobic bacteria.[7] | Primarily targets Gram-negative bacteria, including multidrug-resistant Enterobacterales (including CRE and ESBL-producing strains).[8][9][10] |
| Administration | Intravenous.[11] | Intravenous.[12] |
Mechanism of Action
Both Eravacycline and Plazomicin target the bacterial 30S ribosomal subunit to inhibit protein synthesis, a critical process for bacterial survival.[1][2][3][4][5]
Eravacycline: As a fluorocycline, Eravacycline's mechanism is similar to other tetracyclines. It binds to the 30S ribosomal subunit, which physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[1][13] This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[1][2] Structural modifications to the D-ring of the tetracycline core enhance its potency and allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][3]
Plazomicin: Plazomicin, a next-generation aminoglycoside, also binds to the 16S rRNA within the 30S ribosomal subunit at the aminoacyl-tRNA site (A-site).[4][14][15] This binding interferes with the accurate decoding of mRNA, leading to the incorporation of incorrect amino acids and the production of nonfunctional or truncated proteins.[15] Plazomicin was specifically designed to be stable against many aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.[5][14]
In Vitro Activity: A Comparative Overview
The following tables summarize the in vitro activity of Eravacycline and Plazomicin against key Gram-positive and Gram-negative pathogens, as measured by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Eravacycline In Vitro Activity
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus | 0.12 | 1 |
| Enterococcus faecalis | 0.06 | 0.12 |
| Enterococcus faecium | 0.06 | 0.5 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 2 |
| Acinetobacter baumannii | 0.25 | 2 |
| Data sourced from a multicenter study in Guangdong, China.[16] |
Plazomicin In Vitro Activity against Multidrug-Resistant Enterobacterales
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All MDR Enterobacterales | 0.5 | 1 |
| Carbapenem-resistant Enterobacteriaceae (CRE) | 0.5 | 2 |
| ESBL-producing Enterobacterales | 0.5 | 1 |
| Data sourced from a study of isolates from US medical centers.[17] |
Clinical Efficacy and Safety: Insights from Phase 3 Trials
Direct head-to-head clinical trials comparing Eravacycline and Plazomicin are not available. However, data from their respective pivotal Phase 3 trials provide valuable insights into their clinical performance.
Eravacycline: The IGNITE4 Trial for Complicated Intra-abdominal Infections (cIAI)
The IGNITE4 trial was a prospective, randomized, double-blind study that compared the efficacy and safety of intravenous Eravacycline with meropenem for the treatment of adult patients with cIAI.[18]
Key Findings:
| Outcome | Eravacycline (1 mg/kg q12h) | Meropenem (1 g q8h) |
| Clinical Cure Rate at Test-of-Cure (Microbiological Intent-to-Treat Population) | 90.8% (177/195) | 91.2% (187/205) |
| Clinical Cure Rate in Patients with ESBL-producing Enterobacteriaceae | 87.5% (14/16) | 84.6% (11/13) |
| Common Adverse Events | Nausea, vomiting, diarrhea (all <5%) | - |
| Data sourced from the IGNITE4 clinical trial.[18] |
Eravacycline was found to be non-inferior to meropenem in treating cIAI, including infections caused by resistant pathogens.[19][18]
Plazomicin: The EPIC Trial for Complicated Urinary Tract Infections (cUTI)
The EPIC (Evaluating Plazomicin in cUTI) trial was a multinational, randomized, double-blind, phase 3 study comparing the efficacy and safety of intravenous Plazomicin with meropenem for the treatment of cUTI, including acute pyelonephritis.[8][9][12]
Key Findings:
| Outcome | Plazomicin (15 mg/kg q24h) | Meropenem (1 g q8h) |
| Composite Cure (Clinical Cure & Microbiological Eradication) at Test-of-Cure | 81.7% | 70.1% |
| Composite Cure at Day 5 | 88.0% | 91.4% |
| Increase in Serum Creatinine (≥0.5 mg/dL from baseline) | 7.0% | 4.0% |
| Data sourced from the EPIC clinical trial.[8] |
Plazomicin demonstrated non-inferiority to meropenem for the treatment of cUTI and was associated with higher microbiological eradication rates at the test-of-cure visit.[9][20]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The in vitro activity data presented in this guide is typically generated using standardized methods such as the broth microdilution technique outlined by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[21]
-
Antibiotic Dilution: The antibiotics are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[22]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[22]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22]
Clinical Trial Methodologies
IGNITE4 (Eravacycline): [18][23]
-
Design: Phase 3, randomized, double-blind, multicenter, prospective study.
-
Population: Hospitalized adult patients with cIAI.
-
Intervention: Eravacycline 1 mg/kg intravenously every 12 hours.
-
Comparator: Meropenem 1 g intravenously every 8 hours.
-
Primary Endpoint: Clinical cure rates at the test-of-cure visit (25-31 days after therapy initiation) in the microbiological intent-to-treat population, with a non-inferiority margin of 12.5%.[18]
-
Design: Phase 3, multinational, randomized, double-blind trial.
-
Population: Adult patients with cUTI, including acute pyelonephritis.
-
Intervention: Plazomicin 15 mg/kg intravenously once daily.
-
Comparator: Meropenem 1 g intravenously every 8 hours.
-
Primary Endpoint: Composite cure (clinical cure and microbiological eradication) at Day 5 and at the test-of-cure visit (15-19 days after therapy initiation), with a non-inferiority margin of 15%.[8]
Conclusion
Eravacycline and Plazomicin are valuable additions to the antimicrobial armamentarium, each with a distinct profile. Eravacycline offers broad-spectrum coverage, including anaerobic and Gram-positive pathogens, making it a suitable option for polymicrobial infections like cIAI. Plazomicin provides potent activity against multidrug-resistant Gram-negative bacteria, a critical need in the era of increasing resistance, and has demonstrated efficacy in cUTI. The choice between these agents will depend on the specific clinical scenario, local resistance patterns, and the causative pathogen(s). This guide provides a foundational comparison to aid in informed decision-making and future research endeavors.
References
- 1. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ZEMDRI® (plazomicin) Injection | EPIC Study Design [zemdri.com]
- 7. ihma.com [ihma.com]
- 8. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]
- 9. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Achaogen reports positive Phase III EPIC and CARE trials of plazomicin to treat cUTI and CRE - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. researchgate.net [researchgate.net]
- 14. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Plazomicin [pdb101.rcsb.org]
- 16. frontiersin.org [frontiersin.org]
- 17. jmilabs.com [jmilabs.com]
- 18. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nice.org.uk [nice.org.uk]
- 20. academic.oup.com [academic.oup.com]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth microdilution susceptibility testing. [bio-protocol.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Eravacycline's Potent In Vitro Activity Against Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eravacycline's in vitro activity against vancomycin-resistant Enterococci (VRE) in relation to other therapeutic alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Comparative In Vitro Susceptibility
Eravacycline demonstrates potent in vitro activity against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium, including strains resistant to other antibiotics. The following table summarizes the minimum inhibitory concentration (MIC) data for eravacycline and comparator agents against VRE.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Eravacycline | E. faecalis (VRE) | 0.06 | 0.12 | 96.15 - 98.3 | [1][2] |
| E. faecium (VRE) | 0.06 | 0.5 | 96.3 - 97.2 | [1][3] | |
| Linezolid | Enterococcus spp. (VRE) | 1 - 2 | 2 | >99 | [4][5] |
| Daptomycin | E. faecium (VRE) | 1 | 1.5 - 4 | >99.5 (dose dependent) |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates may vary based on the breakpoints used (e.g., CLSI, EUCAST).
Experimental Protocols
The in vitro activity of eravacycline against VRE is primarily determined using antimicrobial susceptibility testing (AST) methods such as broth microdilution and gradient diffusion (Etest).
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Eravacycline powder (or other antimicrobial agents)
-
VRE isolates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions: A series of twofold dilutions of eravacycline are prepared in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range for eravacycline testing is 0.008 to 16 µg/mL.
-
Standardize Inoculum: VRE colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Etest® (Gradient Diffusion Method)
The Etest® is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.
Materials:
-
Mueller-Hinton agar plates
-
Etest® eravacycline strips
-
VRE isolates
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: A standardized inoculum of the VRE isolate is prepared as described for the broth microdilution method.
-
Inoculate Agar Plate: A sterile swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
-
Apply Etest® Strip: The Etest® strip is aseptically applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of vancomycin resistance and eravacycline action.
Caption: Workflow for in vitro susceptibility testing of eravacycline.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of eravacycline susceptibility testing methods in 587 clinical carbapenem-resistant Acinetobacter baumannii isolates: broth microdilution, MIC test strip and disc diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ETEST® ERAVACYCLINE | Pioneering Diagnostics [biomerieux.com]
- 5. researchgate.net [researchgate.net]
Eravacycline in Combination with Beta-Lactam Antibiotics: A Comparative Guide for Researchers
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii, poses a significant challenge to effective antimicrobial therapy. Combination therapy is a key strategy to overcome resistance and enhance antibacterial efficacy. This guide provides a comparative overview of eravacycline, a novel fluorocycline antibiotic, in combination with beta-lactam antibiotics, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
Eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into elongating peptide chains.[1] Beta-lactam antibiotics inhibit the final step of peptidoglycan synthesis in the bacterial cell wall by acylating transpeptidases.
In Vitro Synergy of Eravacycline and Beta-Lactam Combinations
Multiple studies have demonstrated the synergistic activity of eravacycline with various beta-lactam antibiotics against a range of carbapenem-resistant Gram-negative bacteria. The primary methods for evaluating this synergy are checkerboard assays and time-kill studies.
Table 1: Synergistic Activity of Eravacycline-Beta-Lactam Combinations against Carbapenem-Resistant Bacteria
| Bacterial Species | Beta-Lactam Agent(s) | Synergy Rate (% of isolates) | Fractional Inhibitory Concentration Index (FICI) Range | Reference(s) |
| Acinetobacter baumannii | Ceftazidime, Imipenem | >50% | Not Reported | [2][3] |
| Acinetobacter baumannii | Ceftazidime | 80% | Not Reported | [4] |
| Klebsiella pneumoniae (KPC-producing) | Ceftazidime/avibactam | 13.64% | Not Reported | [5] |
| Klebsiella pneumoniae (Carbapenemase-non-producing) | Ceftazidime/avibactam | 18.00% | Not Reported | [6] |
| Escherichia coli | Cephalosporins | Not specified, but synergistic benefits noted | Not Reported | [4] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Stock solutions of eravacycline and the beta-lactam antibiotic, each prepared at a concentration at least double the highest concentration to be tested.[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7][8]
2. Assay Procedure:
-
50 µL of CAMHB is added to each well of the microtiter plate.[7]
-
The first antibiotic (e.g., eravacycline) is serially diluted along the y-axis (columns), while the second antibiotic (e.g., a beta-lactam) is serially diluted along the x-axis (rows).[7][8]
-
Each well is then inoculated with 100 µL of the standardized bacterial suspension.[7]
-
The plate includes a growth control well (no antibiotics) and sterility control wells.
-
Plates are incubated at 35°C for 16-20 hours.[7]
3. Data Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[7]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synergism of eravacycline combined with other antimicrobial agents against carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 4.6. Checkerboard Assay [bio-protocol.org]
Eravacycline and Colistin: A Synergistic Alliance Against Multidrug-Resistant Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) infections necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic combination therapy to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic activity of eravacycline, a novel fluorocycline antibiotic, with colistin, a last-resort polymyxin, against critical MDR pathogens. The data presented herein is collated from various in vitro studies, offering a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Synergy of Eravacycline and Colistin
The combination of eravacycline and colistin has demonstrated significant synergistic and additive effects against several clinically important Gram-negative bacteria. This synergy is particularly noteworthy against carbapenem-resistant strains, where treatment options are severely limited. The following tables summarize the key findings from in vitro synergy testing using checkerboard and time-kill assays.
Acinetobacter baumannii
Carbapenem-resistant Acinetobacter baumannii (CRAB) is a notoriously difficult-to-treat pathogen. The combination of eravacycline and colistin has been investigated as a potential therapeutic option.
| Study Highlights | Eravacycline MIC Range (mg/L) | Colistin MIC Range (mg/L) | Synergy Results (Checkerboard Assay) | Time-Kill Assay Findings |
| Özger et al. [1][2] | 1 - 4 | 0.5 - 256 | 10% of strains showed synergy; 30% showed an additive effect. No antagonism was observed. | Not specified in the abstract. |
| Li et al. [3] | Not specified | Not specified | Eravacycline combined with polymyxin B (colistin) showed synergy. | 4xMIC eravacycline-colistin combinations were synergistic.[3] |
| Anonymous [4] | Not specified | Not specified | Eravacycline-ceftazidime was the most potent combination with 80% synergism. | Not specified. |
Table 1: Synergistic Activity of Eravacycline and Colistin against Acinetobacter baumannii
The combination has also been shown to be effective against biofilm formation. In one study, the eravacycline-colistin combination inhibited biofilm formation by 86% at 1xMIC.[3]
Klebsiella pneumoniae
Carbapenem-resistant Klebsiella pneumoniae (CRKP) is another major public health threat. The synergy of eravacycline and colistin offers a potential avenue for treating infections caused by this pathogen.
| Study Highlights | Eravacycline MIC Range (mg/L) | Colistin MIC Range (mg/L) | Synergy Results (Checkerboard Assay) | Time-Kill Assay Findings |
| Özger et al. [5] | 0.5 - 8 | 0.25 - 64 | 40% of strains showed synergy. No antagonism was detected. | Synergistic and bactericidal activity observed at sub-inhibitory concentrations, even in colistin-resistant isolates. |
| Li et al. [3] | Not specified | Not specified | Eravacycline-polymyxin B combination showed over 30% synergy. | Not specified. |
| Anonymous [6] | Not specified | Not specified | 20% of eravacycline-resistant CRKP strains exhibited synergistic effects with polymyxin B. | Not specified. |
Table 2: Synergistic Activity of Eravacycline and Colistin against Klebsiella pneumoniae
Escherichia coli
The combination has also been evaluated against carbapenem-resistant Escherichia coli.
| Study Highlights | Eravacycline MIC Range (mg/L) | Colistin MIC Range (mg/L) | Synergy Results (Checkerboard Assay) |
| Radhakrishnan et al. [7] | Not specified | Not specified | Eravacycline and polymyxin B combination resulted in 60% synergism. |
| Li et al. [3] | Not specified | Not specified | Eravacycline-polymyxin B combination showed over 30% synergy. |
Table 3: Synergistic Activity of Eravacycline and Colistin against Escherichia coli
Pseudomonas aeruginosa
Current research on the synergistic activity of eravacycline and colistin against Pseudomonas aeruginosa is limited. While some studies have explored combinations of colistin with other antibiotics or eravacycline with other agents against this pathogen, specific data on the eravacycline-colistin pairing is not as readily available.[8][9][10] Further investigation is warranted to determine the potential of this combination against P. aeruginosa.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of eravacycline and colistin synergy.
Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro synergy of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of eravacycline and colistin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of eravacycline are added to the columns, and serial dilutions of colistin are added to the rows. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Eravacycline + FIC of Colistin Where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing over time.
-
Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is exposed to eravacycline alone, colistin alone, and the combination of eravacycline and colistin at specific concentrations (e.g., 0.25x, 0.5x, 1x MIC). A growth control without antibiotics is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the checkerboard and time-kill assays.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Synergy Assay.
Conclusion
The in vitro evidence strongly suggests that the combination of eravacycline and colistin exhibits synergistic or additive activity against a range of multidrug-resistant Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. This combination holds promise as a potential therapeutic strategy to address the challenges posed by antimicrobial resistance. The provided data and experimental protocols serve as a valuable resource for further research and development in this critical area. Further in vivo studies are necessary to validate these in vitro findings and to establish the clinical utility of this antibiotic combination.
References
- 1. In vitro activity of eravacycline in combination with colistin against carbapenem-resistant A. baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gazimedj.com [gazimedj.com]
- 6. Antibacterial activity of eravacycline against Klebsiella pneumoniae isolates: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eravacycline -Synergistic activity with other antimicrobials in carbapenem resistant isolates of Escherichia coli and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of cefiderocol's synergistic effects with eravacycline, colistin, meropenem, levofloxacin, ceftazidime/avibactam, and tobramycin against carbapenem-resistant and -susceptible Pseudomonasaeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Eravacycline's Edge: A Comparative Guide to Cross-Resistance with Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge in clinical practice. Eravacycline, a novel synthetic fluorocycline, offers a promising therapeutic option due to its potent activity against a broad spectrum of pathogens, including those resistant to older tetracycline-class antibiotics. This guide provides an objective comparison of eravacycline's performance against other tetracyclines, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.
Quantitative Comparison of In Vitro Activity
Minimum Inhibitory Concentration (MIC) values are a critical measure of an antibiotic's potency. The following tables summarize the comparative in vitro activity of eravacycline and other tetracyclines against various clinically relevant bacterial isolates, including those with defined tetracycline resistance mechanisms. Eravacycline consistently demonstrates lower MIC₅₀ and MIC₉₀ values, indicating greater potency.
Table 1: Comparative MIC₅₀ and MIC₉₀ (mg/L) of Eravacycline and Other Tetracyclines against Enterobacteriaceae
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | Eravacycline | 0.25 | 0.5 |
| Tigecycline | 0.5 | 1 | |
| Tetracycline | >32 | >32 | |
| Klebsiella pneumoniae | Eravacycline | 0.5 | 1 |
| Tigecycline | 1 | 2 | |
| Tetracycline | >32 | >32 | |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Eravacycline | 0.5 | 4 |
| Tigecycline | 1 | 4 |
Data compiled from multiple sources, including studies on carbapenem-resistant Enterobacteriaceae.[1]
Table 2: Comparative MIC₅₀ and MIC₉₀ (mg/L) of Eravacycline and Other Tetracyclines against Gram-Positive Cocci
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MRSA) | Eravacycline | 0.12 | 0.25 |
| Tigecycline | 0.12 | 0.25 | |
| Doxycycline | 4 | 16 | |
| Minocycline | 8 | 16 | |
| Enterococcus faecalis (VRE) | Eravacycline | 0.06 | 0.125 |
| Tigecycline | 0.06 | 0.125 | |
| Tetracycline | >32 | >32 | |
| Enterococcus faecium (VRE) | Eravacycline | 0.016 | 0.08 |
| Tigecycline | ≤0.03 | 0.5 | |
| Doxycycline | 4 | 32 | |
| Minocycline | 8 | 16 |
Data compiled from multiple sources, including studies on vancomycin-resistant enterococci.[2][3][4]
Table 3: Activity of Eravacycline against Tetracycline-Resistant Phenotypes
| Resistance Mechanism | Organism | Eravacycline MIC (mg/L) | Tigecycline MIC (mg/L) | Tetracycline MIC (mg/L) |
| Efflux (tet(A), tet(B), tet(K)) | E. coli | 0.25 - 1 | 0.5 - 2 | >64 |
| Ribosomal Protection (tet(M)) | E. faecalis | ≤0.25 | ≤0.25 | >64 |
Eravacycline is minimally affected by common tetracycline-specific resistance mechanisms like efflux pumps and ribosomal protection proteins.[5][6][7][8]
Mechanisms of Cross-Resistance
Eravacycline's structural modifications, particularly at the C7 and C9 positions of the D-ring, enable it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[2][5]
-
Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration. Eravacycline is a poor substrate for many common tetracycline-specific efflux pumps, such as Tet(A) and Tet(B).[9][10]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge tetracycline molecules, allowing protein synthesis to resume. Eravacycline's enhanced binding to the 30S ribosomal subunit makes it less susceptible to displacement by RPPs like Tet(M).[9][10]
While eravacycline demonstrates resilience, resistance can emerge through other, less common mechanisms. These include target site modifications, such as mutations in the 16S rRNA or ribosomal protein S10, and the upregulation of non-specific multidrug-resistant (MDR) efflux pumps.[2][8]
Caption: Logical flow of tetracycline cross-resistance mechanisms.
Experimental Protocols
The following are generalized protocols for key experiments used to determine cross-resistance profiles.
Antimicrobial Susceptibility Testing (AST)
1. Broth Microdilution Method (Reference Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized inoculum in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Antibiotic Preparation:
-
Prepare stock solutions of the antibiotics to be tested at a concentration of at least 1000 mg/L.
-
Perform serial twofold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate growth medium to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]
-
2. Agar Dilution Method
This method is an alternative for determining the MIC.
-
Plate Preparation:
-
Inoculum Preparation and Application:
-
Prepare the inoculum as described for the broth microdilution method.
-
Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, allowing multiple isolates to be tested on a single plate.[13]
-
-
Incubation and Interpretation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of the antibiotic on the agar plate that prevents the growth of the bacterial colonies.[13]
-
Molecular Characterization of Resistance Genes
-
DNA Extraction: Isolate genomic DNA from the bacterial cultures.
-
Polymerase Chain Reaction (PCR): Use specific primers to amplify known tetracycline resistance genes (e.g., tet(A), tet(B), tet(M)).
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to confirm the presence and size of the amplified genes.
-
Sequencing: Sequence the amplified products to identify specific mutations that may confer resistance.
Caption: General workflow for assessing cross-resistance.
Conclusion
Eravacycline demonstrates superior in vitro potency compared to older tetracyclines and tigecycline against a wide range of clinically important bacteria, including multidrug-resistant strains. Its unique chemical structure allows it to evade common tetracycline-specific resistance mechanisms, resulting in a lower likelihood of cross-resistance. While resistance to eravacycline can emerge, it is a valuable addition to the antimicrobial armamentarium for treating serious infections. Continuous surveillance and further research into resistance mechanisms are essential to preserve its long-term efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China [frontiersin.org]
- 4. In vitro activity of eravacycline and mechanisms of resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Eravacycline (TP-434), a Novel Fluorocycline, against Hospital and Community Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Eravacycline Demonstrates Potent In Vivo Efficacy in Neutropenic Mouse Models, Outperforming Key Comparators
New research highlights the robust antibacterial activity of eravacycline in immunocompromised mouse models, showcasing its potential as a formidable agent against challenging Gram-positive and Gram-negative pathogens. Comparative data reveals eravacycline's superiority over or equivalence to linezolid and tigecycline in reducing bacterial burden in critical infection models.
Researchers and drug development professionals now have access to compelling preclinical data validating the in vivo efficacy of eravacycline, a novel fluorocycline antibiotic. Studies utilizing well-established neutropenic mouse models of infection consistently demonstrate eravacycline's potent activity against a range of clinically significant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. These findings are critical for understanding the antibiotic's potential therapeutic applications in treating severe infections in immunocompromised patients.
Comparative Efficacy of Eravacycline
In neutropenic mouse thigh and lung infection models, eravacycline has shown significant reductions in bacterial colony-forming units (CFU). Notably, in a neutropenic mouse lung infection model, intravenous (i.v.) eravacycline administered at 10 mg/kg twice daily achieved a reduction in tetracycline-resistant MRSA levels equivalent to that of orally administered linezolid at 30 mg/kg twice daily.[1][2] Furthermore, at doses ranging from 3 to 12 mg/kg twice daily, eravacycline proved more effective than linezolid against tetracycline-resistant Streptococcus pneumoniae in the same model.[1][2]
Against Gram-negative pathogens, eravacycline also displayed strong efficacy. In a mouse model of pyelonephritis caused by a uropathogenic E. coli isolate, eravacycline administered at 2 to 10 mg/kg i.v. twice daily resulted in a substantial 4.6 log10 CFU reduction in kidney bacterial burden.[1][2]
The following tables summarize the key quantitative data from these comparative studies:
Table 1: Efficacy of Eravacycline in a Neutropenic Mouse Thigh Infection Model
| Pathogen | Eravacycline Dose (single i.v.) | Log10 CFU Reduction | Comparator | Comparator Dose | Log10 CFU Reduction |
| S. aureus (MSSA) | 0.2 - 9.5 mg/kg | ~2 | Tigecycline | Not specified | Not specified |
| S. pyogenes | 0.2 - 9.5 mg/kg | ~2 | Not specified | Not specified | Not specified |
Data sourced from studies demonstrating a 2 log10 reduction in CFU at the specified dose range.[1]
Table 2: Efficacy of Eravacycline in a Neutropenic Mouse Lung Infection Model
| Pathogen | Eravacycline Dose (i.v.) | Outcome | Comparator | Comparator Dose (p.o.) | Outcome |
| S. aureus (MRSA, tetracycline-resistant) | 10 mg/kg b.i.d. | Equivalent reduction in lung bacterial load | Linezolid | 30 mg/kg b.i.d. | Equivalent reduction in lung bacterial load |
| S. pneumoniae (tetracycline-resistant) | 3 - 12 mg/kg b.i.d. | More efficacious | Linezolid | 30 mg/kg b.i.d. | Less efficacious |
b.i.d.: twice a day. Data from comparative studies in a neutropenic mouse lung infection model.[1][2]
Table 3: Pharmacodynamic Profile of Eravacycline against E. coli in a Neutropenic Murine Thigh Infection Model
| Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter | Value |
| Best PK/PD predictor of efficacy | fAUC/MIC |
| Mean fAUC/MIC for net stasis | 27.97 ± 8.29 |
| Mean fAUC/MIC for 1-log-kill | 32.60 ± 10.85 |
fAUC/MIC: ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. Data from studies identifying the key PK/PD driver of eravacycline efficacy.[3][4]
Experimental Protocols
The validation of eravacycline's efficacy relies on standardized and reproducible experimental models. The following are detailed methodologies for the key experiments cited.
Neutropenic Mouse Thigh Infection Model
The neutropenic thigh infection model is a standard for the initial in vivo assessment of antimicrobial agents.[5] This model mimics human soft tissue infections in an immunocompromised state.[5]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen involves administering 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[6][7] This transiently depletes neutrophils, making the mice more susceptible to infection.[5]
-
Infection: A bacterial suspension is injected directly into the thigh muscle of the neutropenic mice.[5]
-
Treatment: Eravacycline and comparator antibiotics are administered at various doses and schedules.
-
Assessment of Efficacy: At predetermined time points, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). The reduction in CFU is then calculated relative to untreated controls.
Neutropenic Mouse Lung Infection Model
This model is employed to evaluate the efficacy of antibiotics against respiratory pathogens.
-
Induction of Neutropenia: Similar to the thigh infection model, mice are made neutropenic using cyclophosphamide.[6]
-
Infection: Anesthetized mice are infected via the intranasal route with a bacterial suspension.[6]
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection.
-
Efficacy Evaluation: At the end of the treatment period, the lungs are harvested, homogenized, and cultured to quantify the bacterial burden.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism of eravacycline, the following diagrams are provided.
Caption: Experimental workflow for the neutropenic mouse infection model.
Caption: Mechanism of action of Eravacycline.
Eravacycline functions by binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA.[8][9][10] This crucial step effectively halts protein synthesis, leading to the inhibition of bacterial growth.[9] This mechanism is what confers its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] The structural modifications of eravacycline also allow it to circumvent common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[9]
References
- 1. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. (ii) Neutropenic mouse lung infection model. [bio-protocol.org]
- 7. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 10. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Eravacycline and Tigecycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two tetracycline-class antibiotics, Eravacycline and Tigecycline. The PAE is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. Understanding the PAE is essential for optimizing dosing regimens and predicting the clinical efficacy of antibiotics. While extensive data is available for Tigecycline, specific quantitative data on the PAE of Eravacycline remains limited in publicly available literature.
Quantitative Analysis of Post-Antibiotic Effect
The following table summarizes the available data on the in vitro post-antibiotic effect of Tigecycline against a range of clinically relevant Gram-positive and Gram-negative bacteria. The PAE is expressed in hours and represents the time it takes for the bacterial population to increase by 1 log10 after the antibiotic has been removed.
Table 1: Post-Antibiotic Effect (PAE) of Tigecycline against Various Bacterial Strains
| Bacterial Species | Strain Type | Tigecycline PAE (hours) |
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | 2.9 - 5.7[1] |
| Escherichia coli | - | 1.8 - 2.9[2] |
| Klebsiella pneumoniae | - | 1.7 - 1.8[1] |
| Acinetobacter baumannii | Multidrug-Resistant & Susceptible | 0.7 - 3.0[1] |
| Enterococcus faecalis | - | 3.9 - 6.1[1] |
| Enterococcus faecium | - | 2.5 - 3.3 |
| Streptococcus pneumoniae | Penicillin-Susceptible, Intermediate & Resistant | 1.9 - 5.1[1] |
| Haemophilus influenzae | - | 1.1 - 5.0[1] |
| Enterobacter cloacae | - | 1.0 - 1.7[1] |
Comparative Insights
While a direct quantitative comparison of the PAE of Eravacycline and Tigecycline is not possible due to the lack of specific data for Eravacycline, some inferences can be drawn from their comparative in vitro potency. Numerous studies have demonstrated that Eravacycline generally exhibits a two- to four-fold lower minimum inhibitory concentration (MIC) against a broad spectrum of bacteria compared to Tigecycline. This superior potency could theoretically translate to a longer PAE, as a more potent antibiotic might cause more significant sublethal damage, requiring a longer recovery period for the bacteria. However, this remains a hypothesis that needs to be confirmed by dedicated experimental studies.
Tigecycline consistently demonstrates a significant PAE against a wide array of pathogens, contributing to its clinical effectiveness. The duration of this effect varies depending on the bacterial species and strain susceptibility. For instance, the PAE against Staphylococcus aureus (2.9 - 5.7 hours) is generally longer than that observed for Escherichia coli (1.8 - 2.9 hours) and Klebsiella pneumoniae (1.7 - 1.8 hours)[1][2].
Experimental Protocols for Post-Antibiotic Effect Determination
The determination of the in vitro post-antibiotic effect is a standardized process. The most common method is the viable count method, which is described below.
Viable Count Method for PAE Determination
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The inoculum is adjusted to a standardized concentration (e.g., ~5 x 10^6 CFU/mL).
-
Antibiotic Exposure: The bacterial culture is divided into two groups. One group is exposed to the test antibiotic (e.g., Eravacycline or Tigecycline) at a specific concentration (typically 5-10 times the MIC) for a defined period (usually 1-2 hours). The second group serves as an untreated control and is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh, antibiotic-free broth. This washing step is repeated multiple times to ensure complete removal of the drug. A 1:1000 dilution of the culture can also be performed to effectively remove the antibiotic.
-
Regrowth Monitoring: Both the antibiotic-exposed and the control cultures are then incubated under optimal growth conditions. Aliquots are taken from both cultures at regular intervals (e.g., every hour) for viable cell counting using standard plate count methods.
-
PAE Calculation: The viable counts (CFU/mL) are plotted against time for both the test and control cultures. The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count of the untreated control culture to increase by 1 log10 from its initial count at time zero.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the post-antibiotic effect using the viable count method.
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Signaling Pathways and Logical Relationships
The post-antibiotic effect is not directly linked to a specific signaling pathway but is rather a consequence of the damage inflicted by the antibiotic on bacterial cellular processes. For tetracyclines like Eravacycline and Tigecycline, the primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This binding is reversible. The PAE observed with these agents is likely due to the time required for the drug to dissociate from the ribosome and for the bacterium to resume normal protein synthesis and cellular functions.
The following diagram illustrates the logical relationship between antibiotic exposure and the resulting post-antibiotic effect.
Caption: Logical relationship leading to the post-antibiotic effect of tetracyclines.
References
Safety Operating Guide
Proper Disposal of Eravacycline Dihydrochloride: A Guide for Laboratory Professionals
Eravacycline dihydrochloride, a fluorocycline antibacterial agent, requires careful handling and disposal to ensure personnel safety and environmental protection. Due to its classification as a substance suspected of damaging fertility or the unborn child and being very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is critical.[1][2] The primary directive for the disposal of this compound is to act in accordance with all applicable local, state, and federal regulations.[1]
Disposal Procedures for this compound
Researchers and laboratory personnel must follow a structured approach to the disposal of this compound and any associated contaminated materials. This involves a series of steps from initial handling to final disposal, always prioritizing safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
Step 2: Managing Spills and Contaminated Materials In the event of a spill, the following procedure should be implemented:
-
Ensure adequate ventilation in the area.[1]
-
Absorb any solutions containing this compound with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]
-
Decontaminate affected surfaces and equipment by scrubbing them with alcohol.[1][2]
-
Collect all contaminated materials, including the absorbent material and any contaminated personal protective equipment, for disposal as hazardous waste.[1][2]
-
Crucially, prevent any leakage or spillage from entering drains or water courses, as the substance is harmful to aquatic life.[1][2]
Step 3: Disposal of Unused or Waste this compound The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Segregation: Keep this compound waste separate from other chemical waste unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Professional Disposal: Arrange for collection by a specialized disposal company. The substance may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of the original container and any contaminated packaging in the same manner as the substance itself, in accordance with local regulations.[1]
Key Data for Disposal Considerations
While specific quantitative thresholds for disposal are determined by local regulations, the following table summarizes key characteristics of this compound relevant to its safe handling and disposal.
| Property | Data | Citation |
| Chemical Formula | C27H33Cl2FN4O8 | [1] |
| Molecular Weight | 631.48 g/mol | [1] |
| Hazard Statements | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. Very toxic to aquatic life with long lasting effects. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1][2] |
Experimental Protocols
The search results do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to dispose of the chemical waste through a licensed and regulated waste management facility that can handle hazardous pharmaceutical waste.[1][3] Any attempt to neutralize the compound in the lab without a validated protocol could be dangerous and may violate disposal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Eravacycline dihydrochloride
Essential Safety and Handling Guide for Eravacycline Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
This compound is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1] It is essential to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety goggles | Safety goggles with side-shields are required.[1] |
| Body Protection | Impervious clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory Protection | Suitable respirator | Use a respirator when handling the powder outside of a ventilated enclosure.[1] |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a fume hood or other appropriate exhaust ventilation when handling the powder or preparing solutions to avoid dust and aerosol formation.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
General Handling Practices:
-
Avoid inhalation, contact with eyes, and skin.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact during pregnancy or while nursing.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
The recommended storage temperature is -80°C, protected from light, and under nitrogen.[1]
-
Solutions of this compound are unstable and should be freshly prepared.[1]
Spill and Disposal Procedures
Spill Cleanup: In case of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For powder spills, carefully cover with an absorbent material to avoid raising dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
